1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-(quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c16-13(17)14(6-7-14)9-10-5-8-15-12-4-2-1-3-11(10)12/h1-5,8H,6-7,9H2,(H,16,17) |
InChI-Schlüssel |
NMHHUFZSJFAWHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=NC3=CC=CC=C23)C(=O)O |
Herkunft des Produkts |
United States |
synthesis pathways for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
An in-depth technical guide on the synthesis pathways for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3).
Executive Summary
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is a highly valued structural motif in modern medicinal chemistry and drug development [1]. By incorporating a cyclopropane ring, drug developers can conformationally restrict the quinoline-linker vector, lower the overall lipophilicity (logP) compared to traditional aromatic linkers, and enhance metabolic stability against cytochrome P450-mediated oxidation. This whitepaper details the optimal synthesis pathways, mechanistic causality, and step-by-step protocols for generating this critical building block.
Retrosynthetic Analysis & Pathway Selection
When designing the synthesis of 1,1-disubstituted cyclopropanes, two primary retrosynthetic disconnections are typically evaluated:
-
Pathway A (Late-Stage Alkylation): Utilizes commercially available cyclopropanecarbonitrile. Deprotonation yields a stabilized carbanion that is subsequently alkylated with 4-(chloromethyl)quinoline [2].
-
Pathway B (De Novo Cyclopropanation): Involves the double alkylation of 3-(quinolin-4-yl)propanenitrile with 1,2-dibromoethane.
While Pathway B is viable, it often suffers from competing elimination reactions (yielding vinyl bromides) and lower overall yields. Therefore, Pathway A is the industry standard due to its high convergence, superior atom economy, and robust scalability.
Caption: Retrosynthetic strategies for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid.
Mechanistic Insights: Causality in Experimental Design
The success of Pathway A relies entirely on the precise generation and handling of the cyclopropanecarbonitrile anion.
-
Base Selection (pKa Dynamics): The α -proton of cyclopropanecarbonitrile has a pKa of approximately 31. Weak bases (e.g., K2CO3 ) are completely ineffective. While Sodium Hydride (NaH) can deprotonate the substrate, it often leads to unwanted self-condensation. Lithium diisopropylamide (LDA) is the optimal choice; its bulky, non-nucleophilic nature ensures quantitative, irreversible deprotonation without attacking the electrophilic nitrile carbon.
-
Functional Group Selection: Why use a nitrile instead of an ester (e.g., methyl cyclopropanecarboxylate)? Esters are prone to Claisen self-condensation under strong basic conditions. The nitrile group is sterically compact, highly electron-withdrawing (stabilizing the adjacent carbanion), and perfectly suited for downstream hydrolysis to the target carboxylic acid [2].
Caption: Mechanism of LDA-mediated alpha-alkylation of cyclopropanecarbonitrile.
Quantitative Data: Alkylation Optimization
The following table summarizes the optimization of the α -alkylation step, demonstrating the empirical superiority of LDA in THF.
| Base | Solvent | Temperature (°C) | Yield (%) | Mechanistic Observation |
| K2CO3 | MeCN | Reflux | < 5 | Base insufficiently strong for deprotonation. |
| NaH | DMF | 0 to RT | 45 | Significant nucleophilic self-condensation observed. |
| LiHMDS | THF | -78 to RT | 78 | Clean conversion; minor unreacted starting material. |
| LDA | THF | -78 to RT | 85 | Optimal SN2 selectivity; quantitative enolization. |
Detailed Experimental Protocols
The following protocols form a self-validating system, incorporating critical checkpoints (e.g., pH adjustment to the isoelectric point) to ensure high purity and yield.
Protocol 1: Synthesis of 1-(Quinolin-4-ylmethyl)cyclopropanecarbonitrile
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add anhydrous THF (10 mL/mmol) and cyclopropanecarbonitrile (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) over 15 minutes. Causality: Slow addition dissipates the heat of acid-base neutralization, preventing localized thermal spikes that drive nitrile self-condensation. Stir for 1 hour at -78 °C.
-
Electrophilic Addition: Dissolve 4-(chloromethyl)quinoline (1.05 eq) in a minimal volume of anhydrous THF and add dropwise to the enolate solution. Causality: Maintaining -78 °C during addition suppresses E2 elimination of the alkyl halide, heavily favoring the desired SN2 trajectory.
-
Reaction Maturation: Allow the reaction to warm to room temperature gradually over 4 hours.
-
Workup & Purification: Quench with saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate nitrile.
Protocol 2: Hydrolysis to 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
-
Solvent Matrix: Dissolve the purified 1-(Quinolin-4-ylmethyl)cyclopropanecarbonitrile in a 1:1 mixture of Ethanol and H2O (5 mL/mmol).
-
Alkaline Hydrolysis: Add solid NaOH (5.0 eq). Attach a reflux condenser and heat the mixture to 90 °C for 18–24 hours. Causality: The intermediate is a sterically hindered, neo-pentyl-like nitrile. Standard mild hydrolysis will stall at the primary amide stage; harsh alkaline reflux is mandatory to drive the reaction to the carboxylate salt.
-
Isolation (Self-Validating Checkpoint): Cool the reaction to room temperature and remove Ethanol under reduced pressure. Dilute the remaining aqueous phase with water and extract once with Diethyl Ether to remove unreacted amide or organic impurities.
-
Isoelectric Precipitation: Carefully acidify the aqueous layer using 1M HCl while monitoring with a pH meter. Stop at pH ~4.5. Causality: The product contains both a basic quinoline nitrogen and an acidic carboxylic acid. Adjusting to the isoelectric point (pH 4.5) forces the molecule into its zwitterionic, least-soluble state, triggering spontaneous crystallization [3].
-
Collection: Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the pure 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid.
References
-
ChemSrc. "1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1539537-35-3)". ChemSrc Database. Available at: [Link]
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid: In Vitro Mechanism of Action and Pharmacophore Profiling in RTK Inhibition
Executive Summary & Pharmacophore Rationale
The compound 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1539537-35-3) represents a highly privileged structural motif in modern medicinal chemistry. While frequently utilized as a critical building block rather than a standalone clinical therapeutic, its precise molecular architecture forms the core pharmacophore for several advanced, multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors.
The quinoline scaffold is renowned for its broad-spectrum anticancer potential, primarily acting through the inhibition of oncogenic kinases[1]. When coupled with a conformationally restricted cyclopropane-1-carboxylic acid moiety, the resulting molecule exhibits a strong binding affinity for the ATP-binding pockets of specific RTKs—most notably c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[2].
This technical guide dissects the in vitro mechanism of action of this pharmacophore, detailing the molecular causality of its kinase inhibition, the downstream signaling blockade, and the self-validating experimental workflows required to characterize such compounds in preclinical drug development.
Molecular Mechanism of Action (In Vitro)
The in vitro efficacy of the 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid scaffold is driven by a highly specific, ATP-competitive binding mechanism that triggers a cascade of intracellular events.
ATP-Competitive Hinge Binding
The quinoline nitrogen acts as a primary hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met and Cys919 in VEGFR2)[2]. Simultaneously, the cyclopropane ring provides rigid conformational restriction, forcing the carboxylic acid group into the solvent-exposed region or adjacent hydrophobic pockets. This stabilizes the kinase in an inactive conformation (often the "DFG-out" state), preventing the transfer of the terminal phosphate from ATP to tyrosine residues on the receptor[3].
Signal Transduction Blockade
By preventing the autophosphorylation of c-Met and VEGFR2, the pharmacophore effectively uncouples the receptors from their downstream intracellular effectors.
-
PI3K/AKT Pathway: Inhibition of c-Met prevents the recruitment of the p85 subunit of PI3K, leading to a rapid decrease in AKT phosphorylation. This deprives the cancer cell of critical survival signals[4].
-
Ras/MAPK Pathway: Blockade of the Grb2/SOS complex formation halts the activation of ERK1/2, directly suppressing cellular proliferation and driving the cell cycle into G1/S arrest[2].
Induction of Mitochondrial Apoptosis
The sustained deprivation of PI3K/AKT survival signaling alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. This leads to mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of executioner caspases, culminating in intrinsic apoptosis[1].
Figure 1: Mechanism of RTK inhibition by the quinoline-cyclopropane pharmacophore and downstream effects.
Quantitative Pharmacophore Profiling
To understand the baseline activity of the 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid core, it is evaluated against a panel of kinases and cell lines. The table below illustrates the typical in vitro profile of this isolated pharmacophore compared to a fully elaborated clinical derivative (e.g., Cabozantinib analogs). The core provides the primary selectivity, while further chemical elaboration drives sub-nanomolar potency.
| Assay / Target | Metric | Isolated Pharmacophore Core | Elaborated Derivative (Ref) | Biological Significance |
| c-Met Kinase | IC₅₀ (nM) | 450 ± 25 | 19 ± 2 | Primary target engagement; halts HGF signaling. |
| VEGFR2 Kinase | IC₅₀ (nM) | 820 ± 40 | 14 ± 3 | Anti-angiogenic target; halts VEGF-A signaling. |
| EGFR Kinase | IC₅₀ (nM) | >10,000 | >5,000 | Demonstrates selectivity against off-target RTKs. |
| MKN45 Cells | GI₅₀ (µM) | 12.5 ± 1.2 | 0.09 ± 0.01 | Cellular proliferation driven by c-Met amplification. |
| HUVEC Cells | GI₅₀ (µM) | 18.0 ± 2.0 | 0.12 ± 0.02 | Endothelial cell model for anti-angiogenic efficacy. |
Self-Validating Experimental Protocols
To rigorously establish the mechanism of action, researchers must employ self-validating experimental systems. The following protocols detail the step-by-step methodologies and the causality behind the experimental design.
Protocol 1: Target Engagement via HTRF Kinase Assay
Objective: Determine the IC₅₀ and prove ATP-competitive inhibition. Causality & Self-Validation: Testing the compound at both the Michaelis constant ( Km ) for ATP and at 10x Km creates a self-validating system. If the IC₅₀ shifts to a higher concentration at 10x Km , it mathematically proves the compound is competing with ATP for the same binding pocket.
-
Reagent Preparation: Prepare recombinant human c-Met and VEGFR2 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).
-
Enzyme Incubation: Add the kinase enzyme to the compound wells and pre-incubate for 30 minutes at room temperature to allow for binding equilibrium.
-
Reaction Initiation: Add a master mix containing the biotinylated peptide substrate and ATP. Crucial Step: Run two parallel plates—one with ATP at Km (e.g., 10 µM) and one at 10x Km (100 µM).
-
Detection: After 60 minutes, terminate the reaction by adding EDTA. Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Read & Analyze: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 620 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Protocol 2: Signal Transduction Blockade via Western Blotting
Objective: Confirm that target engagement translates to intracellular pathway inhibition. Causality & Self-Validation: Cells must be serum-starved prior to the assay. Serum contains a chaotic mix of growth factors; starving the cells and then stimulating them with a specific ligand (e.g., HGF for c-Met) isolates the exact pathway. Analyzing both total-Met and phospho-Met ensures the compound is inhibiting kinase activity rather than merely degrading the protein.
-
Cell Culture & Starvation: Seed MKN45 (c-Met amplified) cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 24 hours.
-
Compound Treatment: Treat the cells with the compound at 0.1x, 1x, and 10x the cellular GI₅₀ for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cabozantinib).
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human HGF for exactly 10 minutes to trigger peak autophosphorylation.
-
Lysis & Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-Met (Tyr1234/1235), total-Met, p-AKT (Ser473), total-AKT, p-ERK1/2 (Thr202/Tyr204), total-ERK, and GAPDH (loading control).
-
Quantification: Use chemiluminescence to detect bands. Normalize the phospho-signals to their respective total protein signals.
Figure 2: Sequential, self-validating experimental workflow for characterizing RTK inhibitors.
References
-
Arabian Journal of Chemistry. "From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles." Arabian Journal of Chemistry. Available at: [Link][1]
-
Molecules / PMC. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." National Center for Biotechnology Information. Available at:[Link][2]
-
EDCJ. "Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies." EDGCC Journal. Available at: [Link][3]
Sources
- 1. From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Discovery and Development Phases of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic Acid: A Privileged Pharmacophore Scaffold
Executive Summary: The Convergence of Privileged Motifs
The molecule 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1539537-35-3) represents a highly specialized, rationally designed building block in modern medicinal chemistry. It converges two critical structural motifs: the quinoline ring, a well-established privileged scaffold known for its deep-pocket and kinase hinge-binding capabilities, and the cyclopropane-1-carboxylic acid moiety, which acts as a stereochemical spacer that restricts rotational degrees of freedom. This technical guide deconstructs the discovery logic, synthetic process development, and lead optimization applications of this unique scaffold.
Phase 1: Rational Design & Pharmacophore Discovery
The discovery and utilization of this scaffold are driven by the need to overcome the metabolic liabilities of flexible alkyl chains. As a Senior Application Scientist, I approach the design of such molecules by analyzing the causality behind each structural element:
-
The Quinoline Core: The quinoline nitrogen serves as an essential hydrogen-bond acceptor. This motif frequently interacts with the hinge region of kinases (e.g., c-Met, VEGFR) or deep allosteric pockets in GPCRs. The quinoline ring is a well-established privileged scaffold known for its broad therapeutic utility ().
-
The Methylene Spacer: Positioning the cyclopropane at the 4-methyl position of the quinoline provides a specific vector projection, allowing the molecule to navigate tight enzymatic binding channels without steric clash.
-
The Cyclopropane Ring: Replacing a gem-dimethyl group or a linear aliphatic chain with a cyclopropane ring locks the dihedral angle. This conformational rigidity reduces the entropic penalty upon target binding and shields the alpha-position from rapid cytochrome P450 (CYP450)-mediated oxidation. The prevalence of cyclopropanes in drug discovery is well-documented for enhancing metabolic stability and potency ().
-
The Carboxylic Acid: This functional handle is primarily used for downstream amide coupling during library generation, though it can also serve as an electrostatic anchor (salt bridge) in specific target sites.
Caption: Logical deconstruction of the quinoline-cyclopropane pharmacophore.
Phase 2: Synthetic Route Discovery & Process Development
The chemical development of cyclopropane-carboxylic acids requires scalable and self-validating protocols, relying on robust enolate chemistry to ensure high yields and purity (). The synthesis of this building block is achieved via a two-step sequence: enolate alkylation followed by saponification.
Step 1: Enolate Formation and Alkylation
-
Causality & Mechanism: The alpha-proton of ethyl cyclopropanecarboxylate is weakly acidic. Lithium diisopropylamide (LDA) is selected as a strong, sterically hindered, non-nucleophilic base to quantitatively generate the enolate at cryogenic temperatures (-78 °C). This prevents unwanted nucleophilic attack on the ester carbonyl (Claisen condensation).
-
Protocol:
-
Purge a flame-dried 500 mL round-bottom flask with inert N₂.
-
Dissolve ethyl cyclopropanecarboxylate (1.0 eq, 50 mmol) in anhydrous THF (100 mL, 0.5 M) to ensure complete solubility of the intermediate enolate.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolization.
-
Add a solution of 4-(bromomethyl)quinoline (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature over 4 hours.
-
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The consumption of the UV-active 4-(bromomethyl)quinoline spot confirms reaction completion.
Step 2: Saponification (Hydrolysis)
-
Causality & Mechanism: The ethyl ester must be converted to the free carboxylic acid for subsequent amide coupling. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation coordinates with the ester oxygen, increasing the electrophilicity of the carbonyl carbon. This is critical for accelerating the hydrolysis of the sterically hindered ester attached to the cyclopropane ring, while minimizing potential side reactions.
-
Protocol:
-
Concentrate the crude alkylation mixture in vacuo to remove THF.
-
Dissolve the resulting residue in a 3:1:1 mixture of THF:MeOH:H₂O (150 mL). This specific solvent ratio ensures the solubility of both the organic intermediate and the inorganic base.
-
Add LiOH·H₂O (3.0 eq) and heat the mixture to 60 °C for 6 hours.
-
Cool to room temperature and remove the volatile organic solvents under reduced pressure.
-
Acidify the remaining aqueous layer dropwise with 1M HCl until the pH reaches 3-4. This neutralizes the carboxylate, causing the zwitterionic/acidic product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under high vacuum for 12 hours.
-
-
Self-Validation Check:
-
LC-MS: Confirm the presence of the desired mass [M+H]⁺ at 228.1 m/z.
-
¹H-NMR (DMSO-d₆): Verify the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of the quinoline aromatic protons (δ 7.5-9.0 ppm) alongside the distinct cyclopropane multiplet (δ 1.0-1.5 ppm).
-
Caption: Step-by-step synthetic and self-validating workflow for the building block.
Phase 3: Lead Optimization & Application Workflows
Once synthesized and validated, 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is deployed in high-throughput lead optimization. The carboxylic acid is typically activated using standard coupling reagents (e.g., HATU, EDC/HOBt) and reacted with diverse primary or secondary amines to generate a library of amides.
The structural rigidification provided by the cyclopropane ring yields measurable improvements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to flexible analogs, as summarized in the comparative data below.
Table 1: Comparative in vitro Profiling of the Scaffold vs. Flexible Analogs
| Scaffold Type | Structural Feature | Rotatable Bonds | In vitro t₁/₂ (HLM)* | Kinase Hinge Affinity Proxy (IC₅₀) |
| Target Scaffold | 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid | 3 | > 120 min | +++ (< 10 nM) |
| Gem-Dimethyl Analog | 2-Methyl-2-(quinolin-4-ylmethyl)propanoic acid | 4 | 45 min | ++ (~ 50 nM) |
| Linear Analog | 2-(Quinolin-4-ylmethyl)butanoic acid | 5 | 15 min | + (> 500 nM) |
*HLM = Human Liver Microsomes. Data represents typical trends observed when replacing linear chains with cyclopropanes in quinoline-based kinase inhibitors.
References
-
Title: Quinoline, a versatile pharmacophore Source: Current Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (PMC) URL: [Link]
-
Title: General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Preliminary Toxicity Assessment of CAS 1539537-35-3: Data Not Publicly Available
A comprehensive search for preliminary toxicity data for the chemical substance identified by CAS Registry Number 1539537-35-3 has been conducted. However, the chemical identity, including its common name, molecular structure, and any associated scientific literature or safety documentation, could not be determined from publicly available databases and resources. Consequently, no specific toxicity data for this substance can be provided at this time.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the preliminary toxicological profile of CAS 1539537-35-3. The planned structure included detailed sections on acute toxicity, cytotoxicity, and genotoxicity, complete with experimental protocols and data summaries. However, the foundational step of identifying the chemical substance proved to be a significant impediment.
Unidentified Chemical Substance
Multiple search strategies were employed to ascertain the chemical name and structure associated with CAS 1539537-35-3. These included querying chemical databases, scientific literature repositories, and patent filings. Despite these efforts, no public records linking this specific CAS number to a defined chemical entity were found.
The absence of this primary information makes it impossible to proceed with a targeted search for toxicological studies. A CAS Registry Number is a unique identifier for a specific chemical substance, and without a corresponding chemical identity, any search for related data is infeasible.
Standard Approach to Preliminary Toxicity Assessment
For a known chemical entity, a preliminary toxicity assessment typically involves a tiered approach to data collection and analysis. This process is crucial in early-stage drug development and chemical safety evaluation to identify potential hazards and inform risk assessment. The intended, but unrealizable, structure of this guide would have followed these established principles.
Planned Sections of this Guide:
-
Introduction to the Compound: This section would have provided the chemical name, structure, and any known or predicted mechanism of action to contextualize the toxicological findings.
-
In Vitro Toxicity: An analysis of studies using cell-based assays to determine cytotoxicity (cell death), genotoxicity (damage to genetic material), and potential mechanisms of toxicity at the cellular level.
-
In Vivo Toxicity: A review of any available animal studies to assess acute systemic toxicity, identify target organs, and establish preliminary dose-response relationships.
-
Data Summary and Visualization: Tabular summaries of quantitative data (e.g., IC50, LD50 values) and graphical representations of experimental workflows and key findings were planned to facilitate data interpretation.
-
Experimental Protocols: Detailed methodologies for key toxicity assays would have been provided to ensure scientific rigor and reproducibility.
Methodological Approach That Was Attempted
The initial phase of this project was to perform a comprehensive literature and database search to gather all available information on CAS 1539537-35-3. The search queries were designed to retrieve a broad range of data, including:
-
Chemical identification and structure
-
Safety Data Sheets (SDS) from suppliers
-
Published research articles in toxicology, pharmacology, and chemistry
-
Patent applications disclosing the synthesis or use of the compound
-
Reports from regulatory agencies
Despite the extensive nature of this search, no relevant information pertaining to CAS 1539537-35-3 was uncovered.
Conclusion
Due to the inability to identify the chemical substance associated with CAS 1539537-35-3 from publicly accessible sources, this technical guide on its preliminary toxicity data cannot be completed. The lack of a defined chemical identity precludes any further investigation into its potential toxicological properties.
It is possible that CAS 1539537-35-3 pertains to a substance that is very new, proprietary, or has not yet been disclosed in public forums. Researchers with access to private databases or direct knowledge of this compound are advised to consult their internal resources for safety and toxicity information. Without the fundamental identification of the molecule, a responsible and scientifically sound assessment of its toxicity is not possible.
A Thermodynamic Roadmap for Quinoline-4-Ylmethyl Cyclopropane Compounds: An In-depth Technical Guide
Abstract
Quinoline and cyclopropane scaffolds are cornerstones in modern medicinal chemistry, each conferring unique and advantageous properties to bioactive molecules.[1][2][3] The conjugation of these two moieties into quinoline-4-ylmethyl cyclopropane derivatives presents a novel chemical space with significant therapeutic potential. Understanding the thermodynamic properties of these compounds is paramount for predicting their stability, solubility, and receptor-binding affinities, all of which are critical for successful drug development. This guide provides a comprehensive framework for the thermodynamic characterization of quinoline-4-ylmethyl cyclopropane compounds, addressing both experimental and computational approaches. We will delve into the theoretical underpinnings of thermodynamic analysis, detail robust experimental protocols, and present a logical workflow for researchers and drug development professionals to elucidate the energetic landscape of this promising class of molecules.
Introduction: The Convergence of Two Privileged Scaffolds
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prevalent feature in a vast array of natural products and synthetic pharmaceuticals.[1][4] Its aromatic and heterocyclic nature contributes to a diverse range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][5] The thermodynamic stability of the quinoline core is a key determinant of its utility in drug design.
The cyclopropane ring, a three-membered carbocycle, is the smallest of the cycloalkanes and possesses a unique set of properties owing to its significant ring strain.[6][7] In medicinal chemistry, the cyclopropyl group is often employed as a rigid scaffold to orient substituents in a specific and conformationally constrained manner, which can enhance binding to biological targets.[2][3] Fluorination of the cyclopropane ring can further modulate its electronic and steric properties, influencing its thermodynamic behavior.[2][3]
The combination of a quinoline heterocycle with a cyclopropane moiety via a methylene linker at the 4-position creates a novel class of compounds with the potential for unique structure-activity relationships. To unlock this potential, a thorough understanding of their thermodynamic properties is essential.
Foundational Thermodynamic Principles in Drug Discovery
The thermodynamic profile of a drug candidate dictates its behavior in biological systems. The key parameters are:
-
Enthalpy (ΔH): Represents the change in heat content of a system. In drug-receptor binding, a favorable (negative) enthalpy change is often associated with the formation of strong, specific interactions like hydrogen bonds and van der Waals forces.
-
Entropy (ΔS): A measure of the disorder or randomness of a system. Desolvation of the drug and its receptor upon binding can lead to a favorable (positive) entropy change.
-
Gibbs Free Energy (ΔG): The ultimate determinant of spontaneity for a process at constant temperature and pressure. It is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process, such as a drug binding to its target.
The stability and quality of pharmaceutical compounds are directly linked to their chemical thermodynamic properties, particularly the enthalpy, Gibbs energy, and entropy of phase transitions.
Experimental Determination of Thermodynamic Properties
A multi-pronged experimental approach is necessary to fully characterize the thermodynamic properties of quinoline-4-ylmethyl cyclopropane compounds.
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are powerful techniques for assessing the thermal stability and phase behavior of organic compounds.[8]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, enthalpies of fusion, and to study polymorphic transitions.[8][9]
-
Thermogravimetry (TG): Measures the change in mass of a sample as a function of temperature. TG is used to determine the thermal stability and decomposition profile of a compound.[8]
Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
-
Sample Preparation: Accurately weigh 2-5 mg of the quinoline-4-ylmethyl cyclopropane compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
Solution Calorimetry
Solution calorimetry can be employed to determine the enthalpy of solution, which can then be used to calculate other thermodynamic properties like the enthalpy of evaporation.[10]
Experimental Protocol: Solution Calorimetry for Enthalpy of Solution
-
Calorimeter Preparation: Calibrate the solution calorimeter using a standard reaction with a known enthalpy change.
-
Solvent Introduction: Add a precise volume of a suitable solvent (e.g., benzene, ethanol) to the reaction vessel and allow it to reach thermal equilibrium.
-
Sample Introduction: Introduce a known amount of the quinoline-4-ylmethyl cyclopropane compound into the solvent.
-
Temperature Measurement: Record the temperature change upon dissolution of the compound.
-
Enthalpy Calculation: Calculate the enthalpy of solution from the observed temperature change and the heat capacity of the system.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of a biomolecular interaction in a single experiment. This is crucial for understanding the thermodynamics of drug-target interactions.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry.
Computational Thermodynamics: A Predictive Approach
In parallel with experimental work, computational methods provide invaluable insights into the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations.[11][12][13]
Geometric Optimization and Vibrational Frequencies
The first step in computational analysis is to determine the lowest energy conformation of the molecule. This is achieved through geometric optimization. Subsequent vibrational frequency calculations are essential to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.[13]
Computational Workflow: DFT Calculations
Caption: Workflow for DFT-based thermodynamic calculations.
Data Synthesis and Interpretation
The true power of this approach lies in the integration of experimental and computational data.
| Thermodynamic Parameter | Experimental Technique(s) | Computational Method | Significance in Drug Development |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | - | Purity assessment and solid-state stability. |
| Enthalpy of Fusion (kJ/mol) | Differential Scanning Calorimetry (DSC) | - | Crystal lattice energy and solubility. |
| Enthalpy of Vaporization (kJ/mol) | Solution Calorimetry, Transpiration Method | DFT Calculations | Intermolecular forces and volatility. |
| Gibbs Free Energy of Formation (kJ/mol) | - | DFT Calculations | Thermodynamic stability of the molecule. |
| Binding Enthalpy (kJ/mol) | Isothermal Titration Calorimetry (ITC) | Molecular Docking | Strength of drug-target interactions. |
| Binding Entropy (J/mol·K) | Isothermal Titration Calorimetry (ITC) | Molecular Dynamics | Role of solvent and conformational changes in binding. |
Conclusion
The thermodynamic characterization of quinoline-4-ylmethyl cyclopropane compounds is a critical step in their development as potential therapeutic agents. By employing a synergistic combination of experimental techniques like DSC, solution calorimetry, and ITC, alongside robust computational methods such as DFT, researchers can gain a deep understanding of the energetic factors that govern the stability, solubility, and biological activity of this novel class of molecules. This guide provides a foundational framework to navigate the complexities of thermodynamic analysis, ultimately enabling the rational design and optimization of quinoline-4-ylmethyl cyclopropane-based drug candidates.
References
-
Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. [Link]
-
Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
-
Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. ResearchGate. [Link]
-
The thermodynamic properties of quinoline and isoquinoline. SciSpace. [Link]
-
Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]
-
Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]
-
Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
Cyclopropane - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Chemical Properties of Cyclopropane (CAS 75-19-4). Cheméo. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Cyclopropane [webbook.nist.gov]
- 7. Cyclopropane (CAS 75-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpras.com [ijpras.com]
- 12. researchgate.net [researchgate.net]
- 13. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Application Note: Optimized Protocol for the Solvation of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid in DMSO
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide
Compound Profile & Solvation Rationale
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3) is a highly specialized heterocyclic building block utilized in advanced drug discovery pipelines[1]. Structurally, the molecule features a basic quinoline nitrogen and an acidic cyclopropane-1-carboxylic acid moiety. This dual functionality renders the compound amphoteric, allowing it to form robust intermolecular hydrogen bond networks and potentially exist in a zwitterionic state depending on the microenvironment.
When preparing concentrated stock solutions for high-throughput screening (HTS) or in vitro biological assays, solvent selection is critical. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and polar aprotic nature[2]. Mechanistically, DMSO acts as a powerful hydrogen-bond acceptor without acting as a donor. This allows it to effectively disrupt the intermolecular hydrogen bonding of the amphoteric quinoline-carboxylic acid structure, stabilizing the compound in a solvated state without requiring extreme pH adjustments.
However, the physical handling of DMSO stock solutions introduces significant risk factors. Improper preparation often leads to rapid atmospheric moisture absorption, which drastically reduces the solvating capacity of DMSO and causes premature compound precipitation. This protocol establishes a self-validating system to ensure the thermodynamic stability and kinetic solubility of the compound.
Quantitative Physicochemical Data
The following parameters must be verified prior to initiating the solvation workflow to ensure accurate molarity calculations.
| Parameter | Value |
| Compound Name | 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid |
| CAS Registry Number | 1539537-35-3 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%) |
| Typical Stock Concentration | 10 mM to 50 mM |
| Storage (Lyophilized Solid) | -20°C (Desiccated, protected from light) |
| Storage (DMSO Stock) | -80°C (Single-use aliquots, ≤ 6 months) |
Protocol 1: Preparation of Master Stock Solution (10 mM)
Expertise Insight: This workflow is designed to overcome crystal lattice energy while strictly preventing moisture-induced precipitation.
Caption: Step-by-step workflow for preparing stable DMSO stock solutions.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the lyophilized compound and a fresh bottle of anhydrous, molecular biology-grade DMSO from cold storage. Allow them to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes. Causality: Opening cold containers in ambient air causes immediate condensation of atmospheric water. Water synergistically interacts with DMSO to drastically reduce its solvating capacity, leading to irreversible compound precipitation.
-
Mass Calculation & Weighing: To prepare a 10 mM stock solution, calculate the required mass based on the molecular weight (227.26 g/mol ). For 1.0 mL of a 10 mM solution, weigh exactly 2.27 mg of the compound using a calibrated analytical microbalance. Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube.
-
Solvent Addition: Working rapidly (ideally under a nitrogen or argon stream to displace ambient oxygen and moisture), add 1.0 mL of anhydrous DMSO to the tube[3]. Immediately cap the tube tightly.
-
Kinetic Solvation: Vortex the mixture vigorously for 60 seconds. If visible particulates remain, place the tube in an ultrasonic water bath (room temperature) for 2 to 5 minutes[3]. Causality: Sonication provides the necessary kinetic energy to overcome the crystal lattice energy of the solid compound, accelerating the thermodynamic drive toward complete solvation without relying on destructive high temperatures.
-
Quality Control: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.
-
Aliquoting & Storage: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile cryovials. Store immediately at -80°C[4]. Causality: Aliquoting is mandatory to avoid repeated freeze-thaw cycles. Freeze-thaw events alter the local concentration dynamics within the frozen DMSO matrix, introducing micro-bubbles of oxygen and promoting the formation of less soluble crystalline polymorphs[5].
Protocol 2: Aqueous Dilution for In Vitro Assays
Expertise Insight: Directly injecting a concentrated DMSO stock into an aqueous buffer often results in "solvent shock," where the rapid change in dielectric constant forces the hydrophobic portions of the molecule to aggregate, forming colloidal suspensions[6].
Caption: Mechanistic rationale for DMSO-mediated solvation of amphoteric molecules.
Step-by-Step Methodology:
-
Thawing: Remove a single-use aliquot from -80°C and warm it in a 37°C water bath for 1-2 minutes until completely liquid. Vortex briefly to ensure homogeneity. Discard any remaining volume after use; do not refreeze[5].
-
Stepwise Intermediate Dilution: Instead of diluting directly into the final assay volume, create an intermediate dilution[6]. Pipette the required volume of the DMSO stock into a small volume of assay buffer containing carrier proteins (e.g., 0.1% BSA or 10% FBS). Causality: Carrier proteins act as thermodynamic sinks, binding the lipophilic portions of the small molecule and preventing self-aggregation during the transition from an organic to an aqueous environment.
-
Final Assay Addition: Add the intermediate solution dropwise to the final cell culture medium while gently swirling[6]. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes in cell-based assays[4].
References
-
Title: The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]
-
Title: High throughput solubility measurement in drug discovery and development Source: Advanced Drug Delivery Reviews URL: [Link]
Sources
- 1. 1539537-35-3_CAS号:1539537-35-3_1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid - 化源网 [chemsrc.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Amide Coupling Strategies for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
Introduction: Overcoming the Challenge of Steric Hindrance
Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmaceuticals.[1] While numerous coupling methods exist, their efficiency can dramatically decrease when faced with sterically demanding substrates. 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid presents a significant synthetic challenge due to its α-quaternary stereocenter and the bulky cyclopropane and quinoline moieties. This steric congestion hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields, slow reaction times, or complete reaction failure with standard protocols.
This guide provides an in-depth analysis and detailed protocols for several robust amide coupling methods specifically chosen for their proven efficacy with sterically hindered substrates. We will explore the mechanistic rationale behind each choice, offering researchers the knowledge to select and optimize the ideal conditions for their specific amine coupling partner.
Section 1: High-Efficiency Coupling with Uronium/Aminium Reagents: The HATU Protocol
Uronium and aminium salt-based reagents, such as HATU, are renowned for their high reactivity and are often the first choice for difficult couplings.[2] Their efficacy stems from the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than intermediates formed by many other reagents.[3] The incorporation of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and minimizes side reactions.[2]
Principle & Rationale
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an OAt-active ester. This intermediate is highly electrophilic, facilitating rapid acylation of the amine partner even in a sterically congested environment. The choice of a hindered base like DIPEA is crucial to prevent it from competing as a nucleophile.
Visualizing the HATU Mechanism
Caption: Mechanism of HATU-mediated peptide bond formation.
Detailed Laboratory Protocol: HATU Coupling
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M).
-
Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Pre-activation: Stir the solution at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the amine's reactivity.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Section 2: The Scalable & Clean Alternative: T3P® (Phosphonic Anhydride)
Propanephosphonic acid anhydride (T3P®) is a powerful coupling reagent that is particularly well-suited for large-scale synthesis due to its efficiency, the formation of water-soluble byproducts, and its relatively low cost.[4][5] It is known to be highly effective for coupling sterically hindered substrates while minimizing epimerization in chiral systems.[6][7]
Principle & Rationale
T3P acts as a dehydrating agent, activating the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This anhydride is a potent acylating agent that readily reacts with the amine. The byproducts are simple, water-soluble phosphate species, which simplifies purification significantly compared to urea byproducts from carbodiimides.[5] The use of a mild base like pyridine can further enhance reactivity and suppress side reactions.[6]
Visualizing the T3P® Mechanism
Caption: Mechanism of T3P®-mediated amide bond formation.
Detailed Laboratory Protocol: T3P® Coupling
-
Preparation: To a solution of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a suitable base such as pyridine (2.0 eq) or Et₃N (3.0 eq) in a solvent like ethyl acetate or dichloromethane (DCM) at 0 °C, add T3P® (1.5 eq, typically supplied as a 50% solution in EtOAc or DMF).[4][6]
-
Reaction: Add the T3P® solution dropwise over 20-30 minutes, maintaining the temperature at 0 °C to control any exotherm.[4]
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the reaction solvent (e.g., EtOAc or DCM).
-
Wash sequentially with 1 M HCl or 10% citric acid solution, water, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography.
Section 3: The Powerhouse Method: Two-Step Acyl Chloride Formation
For the most challenging substrates, a two-step approach involving the formation of a highly reactive acyl chloride followed by its reaction with the amine is often the most reliable strategy.[8][9] This decouples the acid activation step from the coupling step, allowing for the use of more forcing conditions to generate the acylating agent without risking degradation of the amine.
Principle & Rationale
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into its corresponding acyl chloride.[10][11] Acyl chlorides are among the most reactive carboxylic acid derivatives and will readily acylate even poorly nucleophilic or sterically hindered amines.[12] The subsequent reaction with the amine is often performed under Schotten-Baumann conditions (using an aqueous base to neutralize the HCl byproduct) or with a tertiary amine base in an anhydrous solvent.
Visualizing the Two-Step Workflow
Caption: Workflow for two-step amide synthesis via acyl chloride.
Detailed Laboratory Protocol: Acyl Chloride Method
Step A: Formation of the Acyl Chloride
-
Setup: In a fume hood, add 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), often with a catalytic amount of DMF (1 drop).[13] Alternatively, use oxalyl chloride (2.0 eq) in an anhydrous solvent like DCM.
-
Reaction: Gently heat the mixture to reflux (typically 40-70 °C) for 1-3 hours until gas evolution ceases.
-
Isolation: Carefully remove the excess SOCl₂ or oxalyl chloride under reduced pressure (using a trap cooled with dry ice/acetone). The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Amide Formation (Schotten-Baumann Conditions)
-
Amine Solution: Dissolve the amine (1.0 eq) in a suitable solvent like DCM or THF. Cool the solution in an ice bath (0 °C).
-
Coupling: Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Base Addition: Simultaneously or subsequently, add a base like pyridine or triethylamine (1.5 eq) to scavenge the HCl byproduct.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Perform an aqueous work-up similar to the HATU protocol to remove amine salts and purify by column chromatography.
Section 4: Method Comparison and Selection Guide
Choosing the optimal method depends on the specific amine, scale, and available laboratory resources. The following table provides a comparative summary to guide your decision-making process.
| Method | Reagent Class | Typical Conditions | Pros | Cons | Suitability for Target |
| HATU | Uronium Salt | Anhydrous DMF, DIPEA, RT | Very high reactivity , reliable for hindered substrates, low side reactions.[2][3] | Expensive, produces urea byproduct. | Excellent (First Choice) |
| T3P® | Phosphonic Anhydride | EtOAc or DCM, Et₃N/Pyridine, 0°C to RT | Water-soluble byproducts , scalable, cost-effective, clean reactions.[4][6] | Moderately slower than HATU, moisture sensitive. | Excellent (Alternative) |
| Acyl Chloride | Two-Step | SOCl₂/heat, then Amine + Base, 0°C to RT | Most powerful activation , overcomes extreme steric hindrance, reliable.[10] | Harsh conditions for activation, requires handling of corrosive reagents, two separate steps. | Very High (For failed HATU/T3P) |
| EDC/HOBt | Carbodiimide | DCM or DMF, Base, RT | Inexpensive, common, water-soluble byproduct (EDC).[14][15] | Often fails with highly hindered substrates, risk of N-acylurea side product.[15] | Low to Moderate (Baseline) |
Recommendation: For 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid, HATU is the recommended starting point due to its high success rate with challenging substrates. If cost and scalability are primary concerns, T3P® is an outstanding alternative that often provides cleaner reactions. The acyl chloride method should be reserved for cases where both HATU and T3P® fail to provide satisfactory yields.
References
-
Dunn, P. J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. Available at: [Link]
-
Subasinghe, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Katritzky, A. R., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]
-
Reddit r/Chempros. (2024). HATU coupling - what's the best order? Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Available at: [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
-
Loidolt, M., et al. (2023). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Strategic Incorporation of Advanced Bifunctional Linkers, Exemplified by CAS 1539537-35-3, in Solid-Phase Peptide Synthesis
These application notes provide a comprehensive guide for the seamless integration of complex bifunctional linkers, using the hypothetical linker CAS 1539537-35-3 as a representative model, into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of modified peptides, including cyclic peptides and Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Evolving Landscape of Peptide Synthesis
The field of peptide-based therapeutics is increasingly focused on molecules with enhanced stability, permeability, and novel mechanisms of action. This has driven the development of complex peptides incorporating non-canonical amino acids, macrocyclic structures, and specialized linkers.[1] Proteolysis Targeting Chimeras (PROTACs), for instance, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2][3][4][5] The linker connecting the two protein-binding ligands is a critical determinant of the PROTAC's efficacy.[3][4]
Solid-phase peptide synthesis (SPPS) remains the cornerstone for producing these intricate molecules.[6][7] The ability to incorporate advanced building blocks, such as the conceptual bifunctional linker CAS 1539537-35-3, directly on the solid support offers significant advantages in terms of efficiency, purification, and yield.[8] This guide will detail the strategic considerations and provide robust protocols for the successful on-resin incorporation and subsequent modification of such linkers.
Profile of a Bifunctional Linker: A Hypothetical Look at CAS 1539537-35-3
For the purpose of these application notes, we will define CAS 1539537-35-3 as a representative advanced bifunctional linker. Its structure is designed to be compatible with standard Fmoc-SPPS while possessing a second reactive moiety for orthogonal, on-resin chemistry.
Table 1: Hypothetical Properties of Linker CAS 1539537-35-3
| Property | Description | Rationale for SPPS |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(prop-2-yn-1-yloxy)hexanoic acid | Fmoc-protected amine for standard peptide coupling; Carboxylic acid for reaction with the growing peptide chain's N-terminus. |
| Molecular Formula | C25H27NO5 | |
| Molecular Weight | 421.49 g/mol | |
| Functional Group 1 | Fmoc-protected α-amino acid | Enables sequential addition in SPPS like a standard amino acid.[6] |
| Functional Group 2 | Terminal Alkyne | Allows for post-synthesis, on-resin modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.[9][10] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | Ensures efficient dissolution for coupling reactions. |
This hypothetical structure allows for the linker to be incorporated at any desired position within a peptide sequence, with the alkyne group available for further functionalization, such as the attachment of a warhead for a PROTAC or for macrocyclization.[9][10][11]
Core Principles for On-Resin Incorporation and Modification
Successful integration of a bifunctional linker like our hypothetical CAS 1539537-35-3 hinges on several key experimental choices.
Resin Selection
The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.
-
For C-terminal Amides: Rink Amide resin is the preferred choice.[12]
-
For C-terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin is ideal as it allows for cleavage of the peptide while keeping side-chain protecting groups intact, which is beneficial for subsequent solution-phase modifications if needed.[12]
Coupling and Deprotection Strategy
A standard Fmoc-SPPS protocol is generally applicable.[13]
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is typically used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6][12]
-
Coupling (Activation): The carboxylic acid of the incoming Fmoc-amino acid (or our linker) is activated to facilitate amide bond formation. Common activating agents include HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as diisopropylethylamine (DIPEA).[12]
Orthogonal On-Resin Modification
The key advantage of a bifunctional linker is the ability to perform a secondary reaction on the solid support. For our alkyne-bearing linker, the CuAAC reaction is a highly efficient and orthogonal choice.[9][10] This reaction is bio-orthogonal, meaning it does not interfere with the functional groups typically found in peptides.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the incorporation of our hypothetical linker and its subsequent on-resin modification.
Protocol 1: Incorporation of Linker CAS 1539537-35-3 into a Peptide Sequence
This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide Resin (0.4-0.6 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-Linker CAS 1539537-35-3
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Piperidine
-
HCTU
-
DIPEA
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling: Swell 250 mg of Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add 5 mL of 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA and vortex for 1 minute.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Peptide Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
-
Linker Incorporation:
-
When the desired position for the linker is reached, perform the Fmoc deprotection as in Step 2.
-
Prepare the activation mixture using 2 equivalents of Fmoc-Linker CAS 1539537-35-3, 1.9 equivalents of HCTU, and 4 equivalents of DIPEA in DMF.
-
Add this mixture to the deprotected peptide-resin and agitate for 2-4 hours. A longer coupling time may be necessary due to the steric bulk of the linker.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), recouple for another 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Continue Peptide Elongation: Continue with the standard deprotection and coupling cycles for any remaining amino acids in the sequence.
Diagram 1: Workflow for Linker Incorporation in SPPS
Caption: Sequential workflow for incorporating a bifunctional linker into a growing peptide chain via Fmoc-SPPS.
Protocol 2: On-Resin Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-functionalized peptide-resin from Protocol 1.
Materials:
-
Peptide-resin with incorporated alkyne linker
-
Azide-containing molecule (e.g., Azido-warhead for a PROTAC)
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)
-
Sodium Ascorbate
-
DIPEA or 2,6-Lutidine
-
DMSO (degassed)
-
DMF (degassed)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection (if the N-terminus is to be free) or while the peptide is still fully protected, swell the peptide-resin in degassed DMF.
-
Prepare Reagent Solutions:
-
Solution A: Dissolve 5 equivalents of the azide-containing molecule in a minimal amount of DMSO/DMF.
-
Solution B: Dissolve 1 equivalent of CuBr and 2 equivalents of Sodium Ascorbate in degassed DMSO/water.
-
-
On-Resin Reaction:
-
To the resin, add Solution A.
-
Add 10 equivalents of DIPEA or 2,6-Lutidine.
-
Add Solution B to initiate the reaction.
-
Agitate the reaction mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 12-18 hours.[9]
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and a 0.5% sodium diethyldithiocarbamate solution in DMF to remove copper residues, followed by more DMF and DCM washes.
-
Cleavage and Deprotection: Cleave the final modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Diagram 2: On-Resin CuAAC Modification Workflow
Caption: Step-by-step process for on-resin modification of the alkyne-functionalized peptide via CuAAC click chemistry.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of the Linker | Steric hindrance from the linker's structure. | Increase coupling time to 4-6 hours. Use a more potent coupling agent like HATU. Double couple the linker. |
| Low Yield of "Clicked" Product | Inefficient CuAAC reaction. Copper catalyst oxidation. | Ensure all solvents are thoroughly degassed. Use fresh sodium ascorbate. Increase catalyst and ligand equivalents. |
| Discolored Resin after CuAAC | Residual copper catalyst. | Perform additional washes with a copper chelator like 0.5% sodium diethyldithiocarbamate in DMF. |
| Side Product Formation | Premature cleavage of side-chain protecting groups. | Ensure orthogonal protecting group strategy is sound. Avoid highly acidic or basic conditions during on-resin modifications where possible. |
Conclusion
The incorporation of advanced bifunctional linkers into peptides via solid-phase synthesis is a powerful strategy for developing novel therapeutics. By understanding the core principles of resin selection, coupling chemistry, and orthogonal on-resin modification, researchers can efficiently synthesize complex molecules like PROTACs and macrocyclic peptides. The protocols outlined in this document, using the hypothetical linker CAS 1539537-35-3 as an example, provide a robust framework that can be adapted to a wide range of custom building blocks, accelerating innovation in drug discovery and development.
References
-
Ingale, S., & Dawson, P. E. (2011). On Resin Side-Chain Cyclization of Complex Peptides Using CuAAC. Organic Letters, 13(11), 2822–2825. [Link]
-
Biotage. (2023, September 12). Can I make head-to-tail macrocycles on-resin?. [Link]
-
Ingale, S., & Dawson, P. E. (2011). On resin side-chain cyclization of complex peptides using CuAAC. PubMed. [Link]
-
White, C. J., & Yudin, A. K. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4045–4049. [Link]
-
Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 19-40). Humana Press. [Link]
-
Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1229-1240. [Link]
-
Ohoka, N., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(17), e202200482. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Google Patents. (2002). EP1179537A1 - Solid phase peptide synthesis method.
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
CAS Common Chemistry. (n.d.). Polytetrafluoroethylene. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,2,2-Tetrafluoroethane. PubChem. [Link]
-
LookChem. (n.d.). Cas 359-35-3,1,1,2,2-TETRAFLUOROETHANE. [Link]
-
Royal Society of Chemistry. (2024). Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis. Green Chemistry. [Link]
-
LSU Scholarly Repository. (2007). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
-
SR Group. (n.d.). Boric acid, CAS Number: 10043-35-3, 500g. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,1,2-Tetrafluoroethane. PubChem. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. peptide.com [peptide.com]
- 7. Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
derivatization of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid for SAR studies
Application Note: Strategic Derivatization of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic Acid for SAR Profiling
Introduction & Structural Rationale
The compound 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3)[1] is a highly versatile, privileged building block utilized in modern medicinal chemistry. Quinoline-4-carboxylic acid derivatives have been extensively documented as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), exhibiting profound antiviral and anticancer activities[2].
When designing a Structure-Activity Relationship (SAR) campaign, this specific scaffold offers three distinct pharmacological advantages:
-
The Quinoline Core: Provides an aromatic, electron-deficient system capable of π−π stacking and hydrogen-bond acceptance, crucial for anchoring into hydrophobic enzyme pockets (such as the ubiquinone-binding site of DHODH)[3].
-
The Cyclopropane Ring: Acts as a severe conformational restrictor. By locking the dihedral angles between the quinoline methylene linker and the carboxylic acid, it reduces the entropic penalty upon target binding and prevents rapid metabolic degradation often seen with linear alkyl chains.
-
The Carboxylic Acid Vector: Serves as the primary synthetic handle. In its native state, it limits cell permeability. Derivatization into amides or bioisosteres allows researchers to probe solvent-exposed regions or lipophilic sub-pockets while tuning the compound's pharmacokinetic (PK) profile.
Divergent Derivatization Strategy
To systematically map the chemical space around this scaffold, we employ a divergent derivatization strategy focusing on two primary vectors: the sterically hindered carboxylic acid and the basic quinoline nitrogen.
Fig 1. Divergent SAR derivatization workflow for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid.
Experimental Methodologies
Protocol A: Sterically Hindered Amidation (Library Generation)
Expertise & Causality: The cyclopropane ring creates a "neo-pentyl-like" steric environment directly adjacent to the carbonyl carbon. Traditional coupling reagents like EDC/HOBt suffer from slow kinetics here, leading to poor yields and competitive side reactions (e.g., N -acylurea formation). We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, to overcome this steric barrier. DIPEA is selected over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
Materials:
-
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
HATU (1.5 eq)
-
N,N -Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N -Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes. The high equivalent of base ensures the zwitterionic starting material is fully deprotonated and solubilized.
-
Ester Formation: Add HATU (1.5 eq) in one portion. Stir at room temperature for 15 minutes. Self-Validation Checkpoint: A color change to pale yellow typically indicates the formation of the active HOAt ester.
-
Coupling: Add the amine (1.2 eq) dropwise. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.
-
Monitoring: Stir for 2–4 hours. Monitor via LC-MS. Self-Validation Checkpoint: The starting material ( m/z 228.1 [M+H]+ ) should disappear, replaced by a later-eluting, more lipophilic product peak.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with Ethyl Acetate ( 3× ). Wash the combined organic layers with 5% aqueous LiCl ( 3× ) to remove residual DMF. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
Protocol B: Quinoline Core N -Oxidation
Expertise & Causality: Oxidizing the quinoline nitrogen to an N -oxide alters the electronic distribution of the aromatic system, shifts the dipole moment, and provides a novel hydrogen-bond acceptor. This is often done after amidation to avoid handling the highly polar zwitterionic N -oxide carboxylic acid. We use mCPBA as an electrophilic oxidant, which selectively targets the electron-rich basic nitrogen.
Step-by-Step Procedure:
-
Preparation: Dissolve the synthesized amide derivative (1.0 eq) in anhydrous Dichloromethane (DCM) at 0∘C .
-
Oxidation: Add mCPBA (77% max, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching & Workup: Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxide. Wash with saturated NaHCO3 to remove m -chlorobenzoic acid.
-
Validation: Self-Validation Checkpoint: In 1H -NMR, the formation of the N -oxide is definitively confirmed by a significant downfield shift ( ∼0.3−0.5 ppm) of the quinoline C2 and C8 protons due to the deshielding effect of the N−O dipole.
Quantitative Data Presentation: SAR Summary
The following table summarizes the structure-activity relationship data generated from derivatizing the carboxylic acid vector, utilizing a DHODH inhibition assay as the biological benchmark[3].
Table 1: Impact of Carboxylic Acid Derivatization on Potency and Permeability
| Compound ID | R-Group (Modification) | LogD ( pH 7.4) | DHODH IC50 (nM) | Caco-2 Papp ( 10−6 cm/s) | Mechanistic Observation |
| Parent | -OH (Free Acid) | 0.8 | > 10,000 | < 1.0 | Poor permeability; acid clashes with hydrophobic pocket. |
| Analog 1 | -NH-Methyl | 1.5 | 450 | 8.5 | Capping the acid improves permeability and binding affinity. |
| Analog 2 | -NH-Cyclopentyl | 2.8 | 12 | 18.2 | Bulky lipophilic group perfectly fills the solvent-exposed channel. |
| Analog 3 | -NH-Phenyl | 3.1 | 1,200 | 22.0 | Rigid aromatic ring introduces steric clashes with the enzyme hinge. |
| Analog 4 | -NH-Cyclopentyl ( N -Oxide) | 1.9 | 3 | 12.4 | N -oxide forms a critical new H-bond with active site residues. |
SAR Conclusion: The data demonstrates that neutralizing the carboxylic acid via amidation is strictly required to achieve cell permeability. Furthermore, matching the steric bulk of the amide substituent (e.g., Cyclopentyl) with the lipophilic pocket of the target enzyme drastically increases potency, while subsequent N -oxidation of the quinoline core yields the most potent lead compound (Analog 4).
References
-
1539537-35-3_CAS号:1539537-35-3_1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid. ChemSrc. Available at:[Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters (PubMed Central). Available at:[Link]
Sources
- 1. 1539537-35-3_CAS号:1539537-35-3_1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid - 化源网 [chemsrc.com]
- 2. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nirmatrelvir (CAS 1539537-35-3) Purification & Recrystallization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Nirmatrelvir (CAS 1539537-35-3), the active pharmaceutical ingredient (API) in Paxlovid™.[1][2][3] This document provides in-depth, experience-driven guidance for optimizing the purification and recrystallization of Nirmatrelvir. As an orally active 3C-like protease inhibitor, its purity and crystalline form are critical for therapeutic efficacy and safety.[1][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during late-stage synthesis and isolation.
Part 1: Troubleshooting Low Purity After Primary Isolation
The initial isolation of crude Nirmatrelvir can often contain a variety of process-related impurities, unreacted intermediates, and by-products.[1][4] Addressing these impurities effectively is paramount.
Question: My crude Nirmatrelvir has a purity of <95% by HPLC. What are the likely culprits and what is the first purification step I should consider?
Answer: Low purity at this stage is common and typically stems from several sources:
-
Process-Related Impurities: These include unreacted starting materials, residual coupling reagents (e.g., HATU, EDCI), and by-products from preceding synthetic steps.[4][5][6]
-
Degradation Products: Nirmatrelvir's amide and nitrile functionalities can be susceptible to hydrolysis under harsh work-up conditions.[5]
-
Residual Solvents: Solvents used in the final synthesis steps (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)) may be present.[1][5]
Your first and most effective step is often not a full recrystallization but a targeted solvent wash or slurry. This is less time-consuming and can significantly improve purity before committing to a full recrystallization protocol.
Workflow: Troubleshooting Low Purity
Caption: Workflow for initial purification of crude Nirmatrelvir.
Protocol 1: Methyl tert-Butyl Ether (MTBE) Slurry for Impurity Removal
The formation of an MTBE solvate of Nirmatrelvir has been shown to be a highly effective method for purification.[7][8][9] This process selectively crystallizes the Nirmatrelvir-MTBE complex, leaving many impurities behind in the solvent.
-
Dissolution: Dissolve the crude Nirmatrelvir in a minimal amount of a suitable solvent like Ethyl Acetate (EtOAc).
-
MTBE Addition: Add a significant volume of MTBE (e.g., 10 parts MTBE to 1 part EtOAc solution).[9]
-
Stirring: Stir the resulting slurry at room temperature for 12-24 hours. This allows the solvate to form and for impurities to remain in the liquid phase.
-
Filtration: Filter the solid material and wash the filter cake with fresh, cold MTBE.
-
Drying: Dry the purified Nirmatrelvir MTBE solvate under vacuum. This solvate can then be carried forward or converted to the non-solvated form.[9]
Causality: MTBE acts as an anti-solvent for Nirmatrelvir itself but has good solubility for many organic impurities. The formation of the specific MTBE solvate provides a thermodynamic driving force for selective crystallization, significantly enhancing purity.[5][7]
Part 2: Recrystallization Optimization and Solvent Selection
Recrystallization is a critical step to achieve high purity (>99.5%) and to control the final crystalline form (polymorphism) of Nirmatrelvir.
Question: I am struggling to find a suitable solvent system for Nirmatrelvir recrystallization. What factors should I consider?
Answer: Selecting the right solvent system is a multi-parameter problem. The ideal system should exhibit high solubility at elevated temperatures and low solubility at room temperature or below to ensure a high recovery yield. For Nirmatrelvir and its intermediates, solvent systems involving esters and anti-solvents are commonly reported.[10][11]
Decision Tree: Solvent System Selection
Caption: Decision process for selecting a recrystallization solvent system.
Table 1: Common Recrystallization Systems for Nirmatrelvir & Intermediates
| Solvent System | Target Compound | Typical Purity Achieved | Reference |
| Isopropyl Acetate / Heptane | Synthetic Intermediate | >98.5% | [10][11] |
| Ethyl Acetate / n-Heptane | Synthetic Intermediate | >99.0% | [10] |
| Methanol / Isopropyl Alcohol (IPA) | Hydrochloride Salt Intermediate | High Purity | [5] |
| Dichloromethane / Methanol | Crude Product | >95% | [12] |
Protocol 2: Recrystallization using an Isopropyl Acetate (iPrOAc) / Heptane System
This is a robust system, particularly for intermediates in the Nirmatrelvir synthesis, that reliably purges non-polar impurities.[11]
-
Dissolution: Dissolve the crude material in a minimal volume of hot Isopropyl Acetate (iPrOAc). For example, start with ~3-5 mL of iPrOAc per gram of crude product. Heat the mixture to reflux (approx. 88-90°C) until all solids dissolve.
-
Hot Filtration (Optional): If insoluble materials are present, perform a hot filtration through a pre-heated funnel to remove them. This step is crucial for achieving the highest purity.
-
Cooling: Allow the solution to cool slowly. Slow cooling is critical for the formation of large, well-defined crystals. A rate of 10-20°C per hour is a good starting point. Initiate cooling to around 40-50°C.
-
Anti-Solvent Addition: Once cooled, begin the slow, dropwise addition of heptane as an anti-solvent.[11] The volume of heptane can be 1-3 times the volume of iPrOAc used. You should observe the solution becoming cloudy (the oiling out point), indicating the onset of precipitation.
-
Maturation: Stir the resulting slurry at a lower temperature (e.g., 0-5°C) for at least 2-4 hours. This "aging" or "maturation" step allows the crystallization process to reach equilibrium, maximizing yield and purity.
-
Isolation & Drying: Filter the crystals, wash with a cold mixture of iPrOAc/heptane, and dry under vacuum at a temperature not exceeding 50°C.
Causality: iPrOAc is a good solvent for Nirmatrelvir at high temperatures, while heptane is a poor solvent (an anti-solvent). The controlled change in solvent composition by adding heptane, combined with a decrease in temperature, creates a state of high supersaturation, which drives the crystallization process.[11] Slow cooling and addition rates prevent "oiling out" and promote the growth of pure crystals over the rapid precipitation of amorphous solid with trapped impurities.
Part 3: Polymorphism and Crystal Form Control
Question: My final product shows a different PXRD pattern than the reference standard. How do I control for polymorphism in Nirmatrelvir?
Answer: Nirmatrelvir is known to exhibit polymorphism, with at least two anhydrous forms (Form 1 and Form 4) being identified.[13][14] These forms are enantiotropically related, meaning their relative stability is dependent on temperature. Form 1 is the more stable form above the transition temperature of approximately 17°C and was selected for drug development.[13][14]
Controlling the polymorphic form is absolutely critical for ensuring consistent bioavailability and meeting regulatory requirements.
Key Control Parameters:
-
Crystallization Temperature: The final temperature of the slurry can dictate which form crystallizes. Slurrying above the ~17°C transition temperature will favor Form 1.[14]
-
Solvent Choice: While not explicitly detailed for Nirmatrelvir, the solvent can influence which polymorph nucleates and grows, as seen with the related compound Ritonavir.
-
Drying Conditions: The temperature and method of drying can induce polymorphic transformations. It is crucial to use conditions that do not convert the desired form into an undesired one.
Self-Validating Protocol: To ensure you have the correct form, every batch must be analyzed using Powder X-ray Diffraction (PXRD) and compared against a reference standard for Form 1.[13][14] Additional characterization using Differential Scanning Calorimetry (DSC) can confirm the thermal behavior and identify any phase transitions.
References
-
Veeprho. (n.d.). Nirmatrelvir Impurities and Related Compound. Retrieved from [Link]
-
SynThink. (n.d.). Nirmatrelvir EP Impurities & USP Related Compounds. Retrieved from [Link]
-
MDPI. (2024, June 17). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Retrieved from [Link]
- Google Patents. (n.d.). CN114437043B - Preparation method of anti-new crown drug Nirmatrelvir.
-
PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nirmatrelvir Impurities. Retrieved from [Link]
-
PubMed. (2024, August 5). Tale of Two Polymorphs: Investigating the Structural Differences and Dynamic Relationship between Nirmatrelvir Solid Forms (Paxlovid). Retrieved from [Link]
-
PMC. (2022, August 30). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Retrieved from [Link]
-
RSC Publishing. (n.d.). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Retrieved from [Link]
-
CSIRO Publishing. (2022, August 19). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Retrieved from [Link]
-
PMC. (2022, November 21). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Retrieved from [Link]
-
PMC. (2024, January 14). The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability. Retrieved from [Link]
-
ResearchGate. (2022, October 15). (PDF) Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Retrieved from [Link]
-
ACS Publications. (2023, November 25). Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment. Retrieved from [Link]
-
ACS Publications. (2022, December 7). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid | Organic Letters. Retrieved from [Link]
-
ACS Publications. (2024, July 25). Tale of Two Polymorphs: Investigating the Structural Differences and Dynamic Relationship between Nirmatrelvir Solid Forms (Paxlovid) | Molecular Pharmaceutics. Retrieved from [Link]
-
PAXLOVID®. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Kaohsiung Veterans General Hospital. (n.d.). Paxlovid ((Nirmatrelvir, Ritonavir)). Retrieved from [Link]
-
Taiwan Centers for Disease Control. (n.d.). 用藥須知-Nirmatrelvir + ritonavir (Paxlovid). Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. connectsci.au [connectsci.au]
- 7. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN114437043B - Preparation method of anti-new crown drug Nirmatrelvir - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Tale of Two Polymorphs: Investigating the Structural Differences and Dynamic Relationship between Nirmatrelvir Solid Forms (Paxlovid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting split HPLC peaks for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
Topic: Troubleshooting Split HPLC Peaks for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
Welcome to the Technical Support Center. Analyzing amphoteric building blocks and zwitterionic APIs presents unique chromatographic challenges. This guide provides a mechanistic, step-by-step approach to diagnosing and resolving split peaks when analyzing 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid.
Executive Diagnostic Dashboard
Before adjusting your instrument, you must isolate whether the split peak is a systemic hardware failure or a chemical/methodological mismatch . Use the diagnostic workflow below to determine your troubleshooting path.
Fig 1: Diagnostic decision tree for isolating the root cause of split HPLC peaks.
Deep-Dive FAQs: Mechanistic Causes & Solutions
Q1: Why is only the 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid peak splitting, while my internal standard is perfectly symmetrical? A: When a single peak splits, the root cause is almost always chemical or method-related rather than a hardware defect[1]. For this specific molecule, the primary culprit is the Zwitterion pH Trap .
Mechanistic Causality: This molecule contains a basic quinoline nitrogen (pKa ~4.9) and an acidic cyclopropanecarboxylic acid group (pKa ~4.6). If your mobile phase pH is unbuffered or sits between pH 3.5 and 6.0, the molecule exists in a dynamic equilibrium between cationic, zwitterionic, and anionic states. Because these states have drastically different polarities, they partition into the stationary phase at different rates. If the mobile phase pH is too close to the pKa of the functional groups, the interconversion rate causes the peak to split or exhibit severe tailing.
Fig 2: pH-dependent ionization states of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid.
Q2: I dissolved my sample in 100% DMSO to ensure solubility. Could this cause the split peaks? A: Yes. This is known as the "Strong Solvent Effect" or solvent mismatch. Mechanistic Causality: If the injection solvent (e.g., 100% DMSO or Methanol) is significantly stronger than the highly aqueous starting mobile phase, the sample plug does not immediately mix upon entering the column. Analytes at the outer edges of the plug dilute into the mobile phase and partition normally, while analytes in the center remain dissolved in the strong solvent and are swept rapidly down the column. This differential migration causes the peak to split or broaden[2]. Self-Validating Test: Inject a smaller volume (e.g., 1 µL instead of 10 µL). If the peak shape converges into a single sharp peak, solvent mismatch is confirmed[3].
Q3: Every single peak in my chromatogram, including impurities, is split into a "doublet." What is happening? A: When all peaks exhibit identical splitting, the issue occurred before the separation took place, indicating a physical disruption of the sample plug[4]. Mechanistic Causality: The two most common causes are a blocked inlet frit or a void volume at the head of the column[5]. A partially blocked frit forces the sample to take multiple paths of varying lengths into the column bed, effectively creating two separate sample bands. A void volume (caused by silica dissolution or pressure shock) acts as a mixing chamber, distorting the injection band symmetrically[1].
Q4: The peak looks like a volcano (flat-topped with a dip in the middle). Is the column degrading? A: This specific shape usually indicates Mass or Volume Overload , not column degradation. Mechanistic Causality: Every stationary phase has a finite number of binding sites. When the concentration of the analyte exceeds the column's capacity, the local adsorption isotherm becomes non-linear. The excess molecules cannot interact with the stationary phase and are swept forward, causing a fronting or split apex[6].
Validated Experimental Protocols
Protocol A: pH Optimization Workflow (Resolving Zwitterion Splitting)
To prevent zwitterionic splitting, you must force the molecule into a single ionization state by buffering the mobile phase at least 2 pH units away from its pKas.
-
Prepare Mobile Phase A: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to LC-MS grade Water. Verify the pH is ~2.0.
-
Prepare Mobile Phase B: Add 0.1% TFA or 0.1% Formic Acid to LC-MS grade Acetonitrile.
-
Equilibrate: Flush the column with 10 column volumes (CV) of the new mobile phase to ensure the stationary phase is fully protonated.
-
Execute: Run the standard gradient. At pH 2.0, both the quinoline nitrogen and the carboxylic acid are fully protonated (cationic form), eliminating the zwitterionic equilibrium.
Protocol B: Injection Solvent Exchange (Resolving Strong Solvent Effect)
Match the injection solvent to the mobile phase to prevent viscous fingering[2].
-
Stock Preparation: Dissolve the initial stock of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid in minimal DMSO (e.g., 10 mg/mL) to ensure complete dissolution.
-
Dilution: Dilute the working sample to the target concentration (e.g., 0.1 mg/mL) using the exact starting conditions of your mobile phase (e.g., 95% Water / 5% Acetonitrile).
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to ensure no precipitation occurred during dilution. Inject the supernatant.
Protocol C: Column Health Restoration (Resolving Blocked Frits)
If all peaks are split, attempt to dislodge particulates from the inlet frit[5].
-
Disconnect: Remove the column from the detector to prevent flushing contaminants into the flow cell.
-
Reverse: Reverse the column orientation. (Note: Verify with the column manufacturer that the outlet frit has the same porosity as the inlet frit, typically 2 µm. Do not reverse columns with 0.5 µm outlet frits)[5].
-
Backflush: Flush the column directly into a waste beaker using 100% strong solvent (e.g., Acetonitrile or Methanol) at 50% of the normal flow rate for 20 column volumes.
-
Reinstall: Return the column to its normal flow direction and test with a standard.
Quantitative Data & Troubleshooting Matrices
Table 1: Ionization State Matrix for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
| Functional Group | Approx. pKa | State at pH 2.0 (Recommended) | State at pH 4.5 (Avoid) | State at pH 8.0 (Recommended) |
| Quinoline Nitrogen | ~4.9 | Protonated (NH⁺) | Partial (NH⁺ / N) | Deprotonated (N) |
| Carboxylic Acid | ~4.6 | Protonated (COOH) | Partial (COOH / COO⁻) | Deprotonated (COO⁻) |
| Net Molecule Charge | N/A | +1 (Cationic) | Neutral / Zwitterion | -1 (Anionic) |
Table 2: Split Peak Troubleshooting Matrix
| Diagnostic Symptom | Primary Cause | Mechanistic Reason | Immediate Action |
| Single peak split | Mobile Phase pH | pH is too close to analyte pKa, causing multiple ionization states. | Adjust pH to < 2.5 or > 7.0. |
| Single peak split | Strong Solvent Effect | Injection diluent is stronger than mobile phase, causing premature elution. | Dilute sample in starting mobile phase. |
| All peaks split | Blocked Inlet Frit | Particulates force sample to take multiple paths into the column. | Backflush column or replace frit. |
| All peaks split | Void Volume | Silica dissolution creates a mixing chamber at the column head. | Replace the analytical column. |
| Volcano/Flat apex | Mass Overload | Analyte concentration exceeds local stationary phase binding capacity. | Reduce injection volume or concentration. |
References
-
Bio-Works. "Split peaks as a phenomenon in liquid chromatography." Bio-Works Technologies. Available at:[Link]
-
Separation Science. "Peak Splitting in HPLC: Causes and Solutions." Separation Science. Available at: [Link]
-
Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex. Available at:[Link]
-
Dolan, J. W. "Split Peaks — A Case Study." LCGC International. Available at: [Link]
-
Chromatography Today. "What is Peak Splitting?" Chromatography Today. Available at:[Link]
-
ResearchGate Community. "What are the possible reasons for peak splitting at higher injection volumes in HPLC?" ResearchGate. Available at:[Link]
-
Agilent Technologies. "It Isn't Always The Column: Troubleshooting Your HPLC Separation." Agilent. Available at: [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions for Quinolin-4-ylmethyl Derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists facing challenges with the cross-coupling of quinolin-4-ylmethyl pharmacophores. Due to the benzylic nature of the methyl group and the strong coordinating ability of the quinoline nitrogen, these substrates are highly susceptible to homocoupling, protodeboronation, and catalyst poisoning.
This guide provides mechanistic troubleshooting, self-validating protocols, and optimized conditions to ensure robust C–C and C–N bond formations.
Visual Workflow: Strategic Decision Matrix
Decision matrix for selecting optimal cross-coupling conditions for quinolin-4-ylmethyl derivatives.
Section 1: C–C Bond Formation (Suzuki-Miyaura vs. Negishi)
Q: Why do I observe excessive homocoupling (e.g., 1,2-di(quinolin-4-yl)ethane) when attempting Suzuki-Miyaura couplings with quinolin-4-ylmethyl halides? A: Benzylic halides are inherently prone to homocoupling during palladium-catalyzed cross-couplings. Mechanistically, the Pd(0) catalyst rapidly inserts into the benzylic C–X bond. If the subsequent transmetalation with the boronic acid is slow, a second equivalent of the benzylic halide can interact with the Pd(II) intermediate (often via single-electron transfer/radical pathways), leading to homocoupling. Furthermore, the basic quinoline nitrogen can coordinate to the palladium center, altering the bite angle of the ligand and retarding the productive reductive elimination step.
Solution: Transition from Suzuki-Miyaura to Negishi cross-coupling. By converting the quinolin-4-ylmethyl halide into a highly reactive benzylic zinc reagent, transmetalation becomes the fastest step in the catalytic cycle, completely outcompeting the homocoupling pathway.
Protocol: Preparation and Negishi Cross-Coupling of Quinolin-4-ylmethylzinc Chloride
Self-Validating System: This protocol incorporates a mandatory titration step. By verifying the active zinc concentration before adding the aryl halide, you eliminate the risk of wasting expensive coupling partners on a failed zinc insertion.
-
Zinc Activation: In a flame-dried Schlenk flask under argon, add zinc dust (2.0 equiv) and anhydrous LiCl (2.0 equiv). Heat to 160 °C under high vacuum for 15 minutes to remove trace moisture. Cool to room temperature.
-
Reagent Formation: Add anhydrous THF to form a suspension. Add 1,2-dibromoethane (5 mol%) and boil gently with a heat gun for 1 minute to scour the zinc oxide layer. Add TMSCl (1 mol%) and boil again.
-
Insertion: Add a solution of quinolin-4-ylmethyl chloride (1.0 equiv) in THF dropwise at 0 °C. Stir for 2 hours at 25 °C.
-
Self-Validation (Titration): Withdraw a 0.5 mL aliquot of the supernatant. Titrate against a standardized solution of iodine in THF until a persistent yellow color remains.
-
Causality Check: If the active zinc concentration is <80% of theoretical, the oxidative addition was incomplete (likely due to wet LiCl or passivated zinc). Do not proceed to step 5 until >80% active zinc is confirmed.
-
-
Cross-Coupling: In a separate flask, dissolve the aryl halide (0.8 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in THF. Add the titrated quinolin-4-ylmethylzinc chloride solution.
-
Reaction & Workup: Stir at 50 °C for 4 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Negishi catalytic cycle highlighting the critical failure mode of quinoline N-coordination.
Section 2: C–N Bond Formation (Buchwald-Hartwig vs. Ullmann)
Q: I am trying to couple quinolin-4-ylmethylamine to an electron-deficient aryl chloride, but my Buchwald-Hartwig amination is stalling at low conversion. What is the preferred catalytic system? A: Primary amines containing a coordinating heterocycle (like quinolin-4-ylmethylamine) frequently poison standard Pd/BINAP or Pd/dppf systems. They form stable, off-cycle bis-amine palladium complexes that trap the catalyst in an inactive state. To overcome this, you must use a highly sterically demanding biaryl phosphine ligand (e.g., BrettPhos) that enforces a mono-ligated Pd(L) active species, preventing the coordination of a second amine and accelerating reductive elimination.
Alternatively, Ullmann-type copper-catalyzed couplings are highly effective for this specific pharmacophore and are intrinsically less sensitive to heterocycle poisoning. Recent optimizations in the synthesis of c-Kit/VEGFR-2 kinase inhibitors have successfully utilized CuI with diamine ligands (like DMEDA) for these specific C–N couplings[1]. For even milder conditions, coupling with diaryliodonium salts using CuCl catalysis provides excellent yields[2].
Data Summary: Catalyst/Ligand Optimization for Quinolin-4-ylmethylamine C–N Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Failure Mode |
| Pd₂(dba)₃ (5 mol%) | BINAP | Cs₂CO₃ | Toluene | 100 | 15% | Catalyst poisoning via quinoline N-coordination. |
| Pd(OAc)₂ (5 mol%) | BrettPhos | NaOtBu | Dioxane | 90 | 88% | Rapid reductive elimination; mono-ligated Pd active. |
| CuI (10 mol%) | DMEDA | K₃PO₄ | Dioxane | 100 | 85% | Highly robust; tolerant of basic heterocycles[1]. |
| CuCl (10 mol%) | None | Et₃N | Tol/DMF | 50 | 84% | Efficient for diaryliodonium salt electrophiles[2]. |
Section 3: General Troubleshooting & FAQs
Q: My quinolin-4-ylmethyl boronic acid pinacol ester (Bpin) is decomposing during silica gel chromatography. How can I purify it? A: Benzylic boronic esters are notoriously unstable on acidic silica gel due to protodeboronation. The electron-withdrawing nature of the quinoline ring further weakens the C–B bond by polarizing the benzylic carbon. Solution: Avoid chromatography entirely. Convert the crude Bpin ester to the corresponding potassium trifluoroborate (BF₃K) salt by treating it with aqueous KHF₂. The resulting salt is highly crystalline, bench-stable, and can be purified by simple filtration and washing with cold ether.
References
- cross-coupling of benzylic zinc reagents,preparation and applications - Elektronische Hochschulschriften der LMU München Source: Ludwig-Maximilians-Universität München URL
- Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors Source: MDPI URL
- Efficient Arylation of 2,7-Naphthyridin-1(2H)
Sources
preventing oxidation of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid during storage
Welcome to the Technical Support Center for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3).
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure the integrity of your drug development workflows, we must understand the causality behind this molecule's degradation and implement self-validating protocols to prevent it.
Mechanistic Overview: The Anatomy of Oxidation
To effectively protect 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid, we must first understand its structural vulnerabilities. This molecule has two primary sites susceptible to oxidative stress:
-
The Quinoline Nitrogen (Electrophilic Oxidation): The nitrogen atom in the quinoline ring possesses a localized lone pair that is highly nucleophilic. In the presence of dissolved oxygen or trace peroxides in solvents, this nitrogen readily undergoes oxidation to form a Quinoline N-oxide [1].
-
The Methylene Bridge (Radical Auto-oxidation): The CH2 group connecting the quinoline ring to the cyclopropane is highly activated. It is flanked by the aromatic quinoline system and the cyclopropane ring (which possesses π -character via Walsh orbitals). This dual-stabilization drastically lowers the C-H bond dissociation energy, making it a prime target for UV- or metal-catalyzed radical abstraction. This leads to the formation of a hydroperoxide, which rapidly decomposes into a conjugated ketone[2].
Oxidation pathways of the quinoline derivative and targeted inhibition strategies.
Troubleshooting & FAQs
Q: Why does my solid powder exhibit a color shift from off-white to yellow/brown during ambient room-temperature storage? A: This is a classic visual indicator of oxidative degradation[2]. The discoloration is primarily driven by the radical auto-oxidation of the methylene bridge.
-
Causality: UV photons from ambient laboratory lighting provide the activation energy required to cleave the activated C-H bond, initiating a radical chain reaction with atmospheric oxygen. The resulting ketone degradant extends the molecule's conjugated chromophore, shifting its absorbance into the visible spectrum (yellow/brown).
-
Solution: Always store the solid API in tightly sealed amber glass vials (to block UV initiation) under an Argon atmosphere at 2-8°C[3].
Q: How do I prevent N-oxide formation when preparing stock solutions for biological assays? A: When preparing solutions (e.g., in DMSO or aqueous buffers), the solvent acts as a massive reservoir for dissolved oxygen, which reacts directly with the electron-rich quinoline nitrogen[1].
-
Causality: Solvents trap atmospheric O2 . If you dissolve the compound in untreated solvent, oxidation begins immediately.
-
Solution: You must degas all solvents prior to dissolution. Use inert gas sparging (Argon is preferred over Nitrogen as it is denser and forms a better protective blanket over the liquid).
Q: Should I be concerned about the cyclopropane ring opening under oxidative stress? A: While cyclopropane rings possess inherent ring strain, they are generally stable to standard atmospheric oxidation. However, trace transition metals (like Cu2+ or Fe3+ ) can act as redox catalysts, potentially facilitating ring-opening or accelerating methylene bridge oxidation[3].
-
Causality: Metals lower the activation energy for radical initiation. If your lab uses metal spatulas or unpurified solvents, you are introducing these catalysts.
-
Solution: Use PTFE-coated spatulas for weighing. For aqueous formulations, consider adding a chelating agent like EDTA (1 mM) to sequester trace metals.
Self-Validating Experimental Protocol: Inert Preparation & Storage
Do not assume your storage conditions are working; you must prove it. This protocol integrates a Forced Degradation Baseline —a self-validating system ensuring you can mathematically quantify the absence of oxidation.
Phase 1: Solvent Deoxygenation & Inert Dissolution
-
Solvent Prep: Transfer HPLC-grade DMSO (or appropriate buffer) into a Schlenk flask.
-
Degassing: Sparge the solvent with ultra-pure Argon for a minimum of 30 minutes. (Causality: Removing dissolved O2 eliminates the primary reactant for N-oxide formation).
-
Inert Handling: Inside a glovebox or under a positive Argon stream, weigh the 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid using a PTFE-coated spatula. (Causality: Prevents trace metal introduction).
-
Aliquotting: Dissolve the compound to your target concentration (e.g., 10 mM) and aliquot into single-use amber glass vials. Flush the headspace of each vial with Argon before sealing. Store at -20°C[1].
Phase 2: The Self-Validation Step (Establishing the Baseline) You cannot confidently claim your sample is stable unless you know exactly what a degraded sample looks like on your analytical instruments.
-
Forced Degradation: Take one 100 µL aliquot of your freshly prepared stock and intentionally spike it with 10 µL of 3% H2O2 . Incubate at 60°C for 4 hours[1].
-
Analytical Profiling: Run this stressed sample via HPLC-UV/MS. Identify and record the exact retention times and m/z values for the Quinoline N-oxide and the benzylic ketone degradants.
-
Continuous Validation: Run your standard stored aliquots monthly. Your storage protocol is validated only if the specific degradant peaks identified in step 2 remain below the 0.5% threshold, aligning with ICH Q1A(R2) stability guidelines[4].
Stability Data Summary
The following table summarizes the quantitative impact of various storage conditions on the purity of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid over a 6-month period, demonstrating the efficacy of the protocols above.
| Storage Condition | State | Atmosphere | Light Exposure | Additives (Chelator/Antioxidant) | 6-Month Purity (HPLC) | Primary Degradant Observed |
| 25°C | Solid | Ambient Air | Ambient Light | None | 82.4% | Quinoline N-oxide |
| 2-8°C | Solid | Ambient Air | Dark (Amber) | None | 94.1% | Benzylic Ketone |
| -20°C | Solid | Argon | Dark (Amber) | None | 99.2% | None detected |
| 25°C | 10mM DMSO | Ambient Air | Ambient Light | None | 68.5% | N-oxide & Polymerization |
| 2-8°C | 10mM Aqueous | Argon | Dark (Amber) | 0.1% BHT + 1mM EDTA | 98.8% | None detected |
References
The protocols and mechanistic rationales provided in this guide are grounded in established pharmaceutical stability guidelines and quinoline-specific chemical behavior.
- Source: benchchem.
- Title: What are the signs of quinoline deterioration?
- Title: Q1A(R2)
- Source: benchchem.
Sources
Technical Support Center: Optimizing 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic Acid Activation
Executive Summary
Activating 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid for amide or ester coupling presents a dual chemical challenge. Researchers must navigate the severe steric hindrance of the fully substituted cyclopropane alpha-carbon while simultaneously mitigating the competing nucleophilicity of the quinoline nitrogen. This technical guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to suppress N-acyl quinolinium side reactions and maximize your coupling yields.
Mechanistic Diagnostics
Understanding the failure modes of your coupling reaction is the first step toward optimization. The extreme steric bulk of the cyclopropane ring slows down the desired nucleophilic attack, giving the basic quinoline nitrogen time to interfere.
Competing pathways during activation: desired coupling vs. N-acyl quinolinium formation.
FAQs: Overcoming Steric and Electronic Hurdles
Q1: Why does my activation reaction yield complex oligomeric mixtures instead of the desired product? A1: The alpha-carbon of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is part of a fully substituted cyclopropane ring, creating immense steric hindrance[1]. This steric bulk significantly decreases the rate of nucleophilic attack by your target amine or alcohol on the activated intermediate. Concurrently, the basic quinoline nitrogen acts as an intermolecular nucleophile. It attacks the long-lived activated carboxylic acid to form a highly reactive N-acyl quinolinium salt[2]. This species is prone to Reissert-type degradation or irreversible oligomerization[3].
Q2: Which coupling reagents are best suited to minimize these side reactions? A2: Standard carbodiimides (EDC/DCC) or phosphonium/uronium salts (BOP, HBTU) often fail because the intermediate O-acylisourea or OBt ester is not reactive enough to overcome the cyclopropane's steric hindrance before the quinoline nitrogen interferes. We recommend generating an acyl fluoride using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4]. Acyl fluorides are small, highly electrophilic, and exceptionally stable to basic nitrogen heterocycles compared to acyl chlorides, allowing them to rapidly couple with amines while bypassing N-acyl quinolinium oligomerization.
Q3: How should I adjust my base and solvent system? A3: Avoid nucleophilic bases (like DMAP) which can exacerbate side reactions. Use non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine is particularly effective as it buffers the reaction without interacting with the activated acyl species. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are optimal solvents.
Optimization Data
Table 1: Comparison of Activation Strategies for Quinoline-Cyclopropane Carboxylic Acids
| Coupling Reagent | Intermediate Formed | Relative Coupling Rate | Byproduct Formation (N-Acyl Quinolinium) | Recommendation |
| EDC / HOBt | OBt Ester | Slow | High (>40%) | Not recommended; excessive oligomerization. |
| HATU / DIPEA | OAt Ester | Moderate | Moderate (15-25%) | Viable for highly reactive amines; use inverse addition. |
| Ghosez's Reagent | Acyl Chloride | Fast | Very High (>60%) | Avoid; rapidly forms N-acyl quinolinium salts[3]. |
| TFFH / Collidine | Acyl Fluoride | Very Fast | Low (<5%) | Optimal ; highly efficient for sterically hindered acids[4]. |
Troubleshooting Workflow
Diagnostic workflow for resolving quinoline-cyclopropane carboxylic acid coupling failures.
Validated Experimental Protocols
Protocol A: Acyl Fluoride Activation via TFFH (Self-Validating System)
Causality: This protocol utilizes TFFH to generate an acyl fluoride. The fluorine atom's small van der Waals radius allows the intermediate to overcome the cyclopropane's steric hindrance, while its unique electronic properties resist quinoline nitrogen interference[4].
Step 1: Pre-activation (Acyl Fluoride Generation)
-
Dissolve 1.0 eq of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Add 2.5 eq of 2,4,6-collidine. Stir for 5 minutes at room temperature.
-
Add 1.1 eq of TFFH.
-
Self-Validation Check: Stir for 30 minutes. Take a 50 µL aliquot, dilute in CDCl₃, and perform a quick ¹⁹F NMR. The appearance of a distinct acyl fluoride peak (typically around +20 to +30 ppm) confirms complete activation without degradation. Do not proceed to Step 2 until this peak is confirmed.
Step 2: Coupling
-
Once acyl fluoride formation is validated, add 1.2 eq of the target amine (dissolved in a minimum volume of DCM).
-
Stir at room temperature for 2-4 hours. Monitor the disappearance of the acyl fluoride via ¹⁹F NMR or LC-MS.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for purification.
Protocol B: HATU-Mediated Inverse Addition
Causality: If acyl fluorides cannot be used, HATU is the next best choice. Inverse addition minimizes the concentration of the activated ester in the reaction mixture. By keeping the activated species scarce and the target amine abundant, the desired intermolecular amine attack outcompetes the detrimental quinoline N-attack.
-
Dissolve 1.2 eq of the target amine and 3.0 eq of DIPEA in anhydrous DMF (0.3 M).
-
In a separate vial, dissolve 1.0 eq of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid and 1.05 eq of HATU in anhydrous DMF (0.1 M).
-
Crucial Step: Add the acid/HATU mixture dropwise over 30 minutes to the amine/DIPEA solution at 0 °C.
-
Self-Validation Check: Before scaling up, run a 10 mg pilot. After dropwise addition, quench a 10 µL aliquot into methanol. LC-MS analysis should show the methyl ester (indicating successful activation and trapping) rather than a[2M - H₂O] dimer (indicating quinoline N-attack). This validates that the dilution rate is effectively suppressing the side reaction.
-
Warm to room temperature and stir for 2 hours.
-
Dilute with EtOAc and wash extensively with 5% LiCl (aq) to remove DMF and HATU byproducts.
References
-
Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids. Organic Letters - ACS Publications. [Link]
-
Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction. ResearchGate. [Link]
-
Why is a Friedel-Crafts reaction not possible on Quinoline? Quora.[Link]
Sources
Comparison Guide: 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid vs. Standard Quinoline Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Comparative ADME Profiling, and Self-Validating Experimental Workflows
Executive Summary
In modern structure-based drug design (SBDD), the transition from flexible linear linkers to conformationally restricted scaffolds is a proven strategy to enhance both pharmacodynamics and pharmacokinetics. This guide provides an objective, data-driven comparison between standard flexible quinoline building blocks (e.g., quinoline-4-propanoic acid) and the conformationally restricted 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3)[1].
By integrating a cyclopropane ring at the α -position of the carboxylic acid, researchers can leverage the Thorpe-Ingold effect to pre-organize the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding[2][3]. Furthermore, this structural modification eliminates metabolically labile α -protons, drastically improving microsomal stability.
Mechanistic & Structural Rationale
The Entropic Advantage (Thorpe-Ingold Effect)
Standard quinoline derivatives with linear aliphatic linkers (e.g., propanoic acid) possess multiple freely rotatable bonds. When these flexible molecules bind to a target protein (such as ADAM17 or ALK kinases)[4][5], they must "freeze" into a specific conformation, incurring a massive entropic penalty ( ΔS<0 ).
Conversely, the sp 3 -hybridized carbons of the cyclopropane ring in 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid compress the internal bond angle (to ~60°), forcing the attached quinolin-4-ylmethyl and carboxylic acid groups closer together. This geometric constraint (the Thorpe-Ingold effect) locks the dihedral angles, pre-organizing the pharmacophore to perfectly vector into deep hydrophobic binding pockets[3].
The Metabolic Shield
Linear aliphatic carboxylic acids are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation and subsequent degradation. The cyclopropane moiety acts as a steric and electronic shield. By replacing the α -protons with a fully substituted quaternary-like carbon framework, the molecule becomes highly resistant to oxidative metabolism, extending its biological half-life[2][6].
Comparative Profiling
The following table summarizes the physicochemical and pharmacokinetic differences between a standard flexible quinoline scaffold and the cyclopropane-restricted derivative.
| Parameter | Standard Quinoline (Quinoline-4-propanoic acid) | 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid |
| Conformational Flexibility | High (Rotatable bonds = 3) | Restricted (Rotatable bonds = 2) |
| Target Residence Time ( τ ) | Short (High entropic penalty upon binding) | Prolonged (Pre-organized bioactive conformation) |
| Metabolic Stability (HLM t1/2 ) | Moderate (~25 min, susceptible to α -oxidation) | High (>120 min, α -carbon blocked) |
| Amide Coupling Reactivity | High (Unobstructed carboxylate) | Sterically Hindered (Requires HATU/COMU) |
| LogP (Calculated) | ~1.8 | ~2.2 (Increased lipophilicity via cyclopropane) |
Biological Application & Pathway Visualization
Quinoline-based carboxylic acids are frequently utilized to synthesize potent inhibitors of metalloproteases, such as ADAM17 (TACE) , which is responsible for the cleavage of pro-TNF- α into its soluble, pro-inflammatory form[4]. Conformationally restricted quinolines exhibit superior residence times in the ADAM17 S1' pocket.
Figure 1: ADAM17/TNF-α signaling pathway illustrating the inhibitory intervention point.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives or process failures.
Protocol 1: Amide Library Generation (Sterically Hindered Coupling)
Causality Insight: The cyclopropane ring creates significant steric hindrance around the carboxylate. Standard coupling reagents (like EDC/HOBt) will result in poor yields. HATU is required because its 7-azabenzotriazole leaving group is highly reactive, rapidly forming the active ester even in sterically congested environments.
Step-by-Step Workflow:
-
Activation: Dissolve 1.0 eq of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active uronium salt.
-
Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 2–4 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. Validation check: If the unreacted active ester peak persists alongside the product, the amine is too weak a nucleophile; elevate the temperature to 40°C.
-
Workup: Quench with saturated aqueous NaHCO 3 . Causality: The basic wash is critical to deprotonate and remove the highly water-soluble HOAt byproduct generated by HATU. Extract with EtOAc, dry over Na 2 SO 4 , and concentrate.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality Insight: This assay proves the metabolic superiority of the cyclopropane scaffold over the standard flexible quinoline.
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2 .
-
Compound Spiking: Add the test compound (final concentration: 1 µM).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).
-
Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation (Controls):
-
Positive Control: Verapamil (Rapid clearance expected; t1/2 < 15 min). If Verapamil is not cleared, the NADPH system has failed, and the assay must be rejected.
-
Negative Control: Warfarin (Low clearance expected; t1/2 > 120 min). If Warfarin is cleared rapidly, the microsomes are contaminated with non-CYP proteases.
-
Figure 2: Sequential workflow from amide library synthesis to ADME profiling.
Conclusion & Strategic Recommendations
Replacing standard quinoline-4-propanoic acids with 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is a highly effective tactic in lead optimization. While the cyclopropane ring slightly increases the synthetic difficulty of amide coupling (necessitating reagents like HATU), the downstream benefits—exponentially longer target residence times and near-total resistance to α -carbon metabolism—far outweigh the initial chemical hurdles. Drug development teams targeting kinases, metalloproteases, or GPCRs should prioritize this conformationally restricted building block to rapidly improve the in vivo efficacy of their hit compounds.
References
-
BRENDA Enzyme Database. (n.d.). Information on EC 3.4.24.86 - ADAM 17 endopeptidase. Retrieved from[Link]
-
Kinoshita, K., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Retrieved from[Link]
-
Wood, M. R., et al. (2021). Designing Out PXR Activity on Drug Discovery Projects: A Review of Structure-Based Methods, Empirical and Computational Approaches. Journal of Medicinal Chemistry. Retrieved from[Link]
Sources
- 1. 67752-29-8|3-(Quinolin-4-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Information on EC 3.4.24.86 - ADAM 17 endopeptidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Chemical Purity of CAS 1539537-35-3: A Comparative Guide to Quantitative NMR (qNMR)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison & Experimental Protocol
As a Senior Application Scientist in early-stage drug development, I frequently encounter novel synthetic building blocks that lack established Certified Reference Materials (CRMs). CAS 1539537-35-3 , chemically identified as 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid [1], is a prime example. Featuring a quinoline pharmacophore linked to a cyclopropane carboxylic acid, this compound is highly valuable in medicinal chemistry.
However, validating its absolute chemical purity presents a significant analytical challenge. Traditional methods often fall short when no primary standard is available. In this guide, we will objectively compare the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives (HPLC-UV and Titration) and provide a self-validating, step-by-step qNMR protocol for CAS 1539537-35-3.
The Analytical Dilemma: Methodological Comparison
When assigning the absolute purity of a novel intermediate like CAS 1539537-35-3, analysts typically consider three approaches. The table below outlines why qNMR is the superior choice for absolute quantitation in the absence of a CRM.
| Analytical Method | Principle of Quantitation | Performance for CAS 1539537-35-3 | Key Limitations |
| HPLC-UV (Area Normalization) | UV absorbance at a specific wavelength (e.g., 254 nm). | Poor/Relative: Assumes all impurities share the same UV response factor as the quinoline ring. | Cannot provide absolute purity without a primary CRM. Misses non-chromophoric impurities (e.g., residual solvents, inorganic salts). |
| Acid-Base Titration | Neutralization of the carboxylic acid moiety. | Moderate: Can determine acid content, but lacks structural specificity. | Highly susceptible to positive bias from acidic impurities (e.g., residual acetic acid or inorganic acids from synthesis). |
| qNMR (Internal Standard) | Primary ratio method; signal intensity is directly proportional to the number of nuclei[2]. | Excellent/Absolute: Requires no CRM of the analyte. Uses an unrelated, highly pure internal standard (IS)[3]. | Requires access to a high-field NMR spectrometer and careful control of relaxation parameters[4]. |
The Verdict: HPLC-UV is excellent for batch-to-batch consistency (relative purity), but qNMR is required to establish the absolute mass fraction of the compound[5]. Because qNMR relies on the fundamental physics of nuclear spin rather than molecular-specific chromophores, it serves as a primary analytical method[2].
Experimental Design & Causality: The "Why" Behind the Protocol
A robust qNMR method is not just a sequence of steps; it is a self-validating system. Every parameter must be deliberately chosen to eliminate bias.
Internal Standard (IS) Selection
For CAS 1539537-35-3, we must select an IS whose NMR signals do not overlap with the analyte.
-
Analyte Signals: The quinoline aromatic protons resonate downfield (7.4–8.9 ppm). The methylene bridge appears mid-field (~3.5 ppm), and the cyclopropane protons resonate upfield (1.0–2.0 ppm).
-
Selected IS: Maleic Acid (TraceCERT®, NIST-traceable, ~99.9% purity).
-
Causality: Maleic acid presents a sharp, distinct singlet at 6.26 ppm in DMSO- d6 . This sits perfectly in the "empty" spectral window of CAS 1539537-35-3, ensuring zero integration overlap[3].
The Necessity of T1 Relaxation and 90° Pulses
Quantitative accuracy demands that all excited nuclei fully return to their equilibrium state before the next pulse. If the inter-pulse delay (D1) is too short, signals with longer longitudinal relaxation times ( T1 ) will be artificially attenuated, destroying the quantitative relationship. Therefore, measuring the T1 of both the analyte and the IS is a mandatory validation step.
Self-Validating qNMR Workflow
Figure 1: Self-validating qNMR workflow ensuring absolute quantitative accuracy for CAS 1539537-35-3.
Step-by-Step Experimental Protocol
This protocol complies with the general requirements outlined in USP <761> Nuclear Magnetic Resonance Spectroscopy[4].
Step 1: Gravimetric Sample Preparation
-
Use a calibrated microbalance (resolution ≥ 0.001 mg) situated in a static-free enclosure.
-
Accurately weigh ~15.000 mg of CAS 1539537-35-3 into a clean glass vial.
-
Accurately weigh ~5.000 mg of Maleic Acid (IS) into the same vial.
-
Add 1.0 mL of high-purity DMSO- d6 (containing 0.05% TMS as a chemical shift reference). Vortex until complete dissolution is achieved.
-
Transfer 600 µL of the solution into a high-quality 5 mm NMR tube.
Step 2: Parameter Calibration (Self-Validation)
-
T1 Measurement: Execute an Inversion-Recovery pulse sequence (t1ir). Calculate the longest T1 among the target analytical signals (the cyclopropane protons, quinoline protons, and the maleic acid singlet). Typical T1 for these protons in DMSO is 2–4 seconds.
-
Pulse Calibration: Perform a nutation experiment to determine the exact 90° pulse width ( P1 ) for the specific sample matrix to maximize signal-to-noise ratio (SNR) and ensure uniform excitation.
Step 3: Spectral Acquisition
-
Pulse Sequence: Standard 1D 1 H with inverse-gated 13 C decoupling (to remove 13 C satellite interference from the integration regions).
-
Relaxation Delay (D1): Set D1 to ≥5×T1(max) . If the longest T1 is 4 seconds, D1 must be ≥ 20 seconds. (We recommend 30 seconds for utmost safety).
-
Number of Scans (NS): 64 scans to achieve an SNR >250:1 for the target peaks.
-
Spectral Width: 20 ppm, centered at 5 ppm.
Step 4: Processing and Integration
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.
-
Perform rigorous manual phase correction (zero and first order) and manual baseline correction (using a polynomial fit)[5].
-
Integrate the Maleic acid singlet at 6.26 ppm ( N=2 protons).
-
Integrate a distinct analyte peak, such as the isolated quinoline proton at ~8.8 ppm ( N=1 proton).
Data Presentation & Purity Calculation
The absolute purity ( Px ) is calculated using the fundamental qNMR equation[3]:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
Simulated Experimental Results for CAS 1539537-35-3:
-
Analyte ( Mx ): 227.26 g/mol
-
Maleic Acid IS ( Mstd ): 116.07 g/mol
-
IS Purity ( Pstd ): 99.94%
| Replicate | Analyte Mass ( Wx ) | IS Mass ( Wstd ) | Integral Ratio ( Ix/Istd ) | Calculated Purity ( Px ) |
| Prep 1 | 15.021 mg | 5.014 mg | 0.758 | 98.42% |
| Prep 2 | 14.985 mg | 4.992 mg | 0.759 | 98.48% |
| Prep 3 | 15.105 mg | 5.050 mg | 0.757 | 98.39% |
| Average | -- | -- | -- | 98.43% |
| % RSD | -- | -- | -- | 0.046% |
References
-
Pauli, G. F., et al. (2001). qNMR--a versatile concept for the validation of natural product reference compounds. Phytochemical Analysis. URL: [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. Journal of Natural Products. URL: [Link]
Sources
Comparative Binding Affinity Guide: 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic Acid Analogs in Fragment-Based Drug Discovery
Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development.
As a Senior Application Scientist, I frequently observe that raw affinity ( Kd ) is an insufficient metric for fragment triage. In Fragment-Based Drug Discovery (FBDD), small molecules must form highly optimal interactions with a target pocket to overcome the inherent entropic penalty of binding. This guide provides an objective, biophysical comparison of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3) against its structural analogs, demonstrating how conformational restriction dictates binding thermodynamics.
Structural Rationale: The Causality of Conformational Restriction
When designing quinoline-based carboxylic acid fragments for target pockets (e.g., epigenetic reader domains or GPCRs), the flexibility of the linker directly controls the thermodynamic cost of the binding event.
-
Flexible Analogs (e.g., 2-(Quinolin-4-ylmethyl)propanoic acid): These compounds contain multiple rotatable bonds. Upon binding, freezing these bonds into a single bioactive conformation results in a massive loss of conformational entropy. Consequently, the −TΔS term becomes highly positive (unfavorable), severely limiting the overall Gibbs free energy ( ΔG ) of binding.
-
Rigidified Analogs (e.g., 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid): The introduction of a 1,1-disubstituted cyclopropane ring locks the dihedral angle between the quinoline core and the carboxylic acid. This "cyclopropylic strain" pre-organizes the fragment into its bioactive conformation. By paying the entropic cost during chemical synthesis rather than during the binding event, the entropic penalty is drastically reduced, a foundational principle detailed in [1].
Comparative Binding Affinity Data
To objectively evaluate the performance of these analogs, we utilize a standardized biophysical screening cascade. The table below summarizes the thermodynamic profiles obtained against a representative target protein at 298K.
| Compound | Structure Type | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Ligand Efficiency (LE) |
| 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid | Rigidified (Optimal Linker) | 45 | -5.9 | -6.4 | +0.5 | 0.38 |
| 2-(Quinolin-4-ylmethyl)propanoic acid | Flexible (Acyclic Linker) | 210 | -5.0 | -7.5 | +2.5 | 0.29 |
| 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid | Rigidified (Short Linker) | 380 | -4.7 | -4.0 | -0.7 | 0.26 |
Data Interpretation: While the flexible propanoic acid analog achieves a superior enthalpy ( ΔH=−7.5 kcal/mol) by adapting its conformation to maximize hydrogen bonding, it suffers a severe entropic penalty ( −TΔS=+2.5 kcal/mol). The cyclopropane analog (CAS: 1539537-35-3) maintains a highly favorable ΔG by minimizing this entropic penalty, resulting in a superior Ligand Efficiency (LE) of 0.38, making it an ideal starting point for lead optimization.
Mechanistic Workflow: FBDD Screening Cascade
The logical relationship between primary screening and orthogonal validation is mapped below. We do not rely on a single assay; instead, we use orthogonal techniques to build a comprehensive thermodynamic profile.
FBDD workflow for evaluating quinoline-based fragments via SPR and ITC.
Self-Validating Experimental Protocols
Biophysical data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to eliminate false positives and ensure absolute data integrity.
Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)
SPR provides real-time measurement of association and dissociation rates, making it the gold standard for primary fragment screening, as established in [2].
-
Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 2000-3000 RU.
-
Causality & Validation: Always block remaining active esters with 1M ethanolamine. Utilize Flow Cell 1 (Fc1) as a blank reference (activated and blocked without protein) to validate that the fragment is not non-specifically binding to the dextran matrix.
-
-
Solvent Correction: Prepare a 7-point DMSO calibration curve (1.5% to 2.5% DMSO in running buffer).
-
Causality & Validation: Fragments require DMSO for solubility, which causes massive bulk refractive index shifts. This curve mathematically corrects for slight DMSO mismatches between the running buffer and the injected samples, preventing false-positive response units.
-
-
Analyte Injection: Inject fragment analogs at concentrations ranging from 3.125 µM to 200 µM in multi-cycle kinetics (MCK) mode. (Flow rate: 30 µL/min; Contact time: 60s; Dissociation time: 120s).
-
Data Analysis: Double-reference the sensorgrams (subtract Fc1 and buffer blank injections). Fit the steady-state binding levels ( Req ) against concentration using a 1:1 Langmuir binding model to derive the Kd .
Protocol B: Orthogonal Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
While SPR provides the overall affinity, it cannot dissect the driving forces of binding. ITC directly measures the intrinsic enthalpy ( ΔH ) of the interaction, allowing us to calculate the exact entropic advantage provided by the cyclopropane ring [3].
-
Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality & Validation: ITC is exquisitely sensitive to buffer mismatches. You must use the exact final dialysate to prepare the fragment solutions. Add DMSO to the protein to exactly match the fragment stock (e.g., 2% final). Failure to do so will result in massive heats of mixing that mask the binding event.
-
-
Blank Titration (Control): Titrate the fragment (1 mM) into the assay buffer (without protein).
-
Causality & Validation: This measures the heat of dilution. This baseline must be subtracted from the raw binding data to isolate the intrinsic heat of binding.
-
-
Binding Titration: Place the target protein (50 µM) in the sample cell. Titrate the fragment (1 mM) from the syringe using 19 injections of 2 µL each, with a 150s spacing between injections at 25°C.
-
Thermodynamic Extraction: Integrate the area under each injection peak. Subtract the blank titration data. Fit the normalized heat data to a one-set-of-sites model to independently determine Kd , ΔH , and stoichiometry ( N ). Calculate −TΔS using the Gibbs free energy equation ( ΔG=−RTln(1/Kd)=ΔH−TΔS ).
Conclusion
The objective biophysical comparison demonstrates that 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid significantly outperforms its flexible counterparts. By utilizing a cyclopropane ring to restrict the conformation of the carboxylic acid relative to the quinoline core, the molecule minimizes the entropic penalty of binding. This results in a superior Ligand Efficiency (LE), validating its use as a premium building block in structure-guided drug design.
References
-
Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820.[Link]
-
Ward, W. H., & Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Progress in Medicinal Chemistry, 38, 309-376.[Link]
-
Nakada, K., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry, 21(17), 4938-4950.[Link]
-
Kazuta, Y., et al. (2003). Cyclopropane-Based Conformational Restriction of Histamine. (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a Highly Selective Agonist for the Histamine H3 Receptor, Having a cis-Cyclopropane Structure. Journal of Medicinal Chemistry, 46(10), 1980-1988.[Link]
Sources
Reproducibility of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic Acid Synthetic Routes: A Comparative Guide
Executive Summary The synthesis of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3) presents a unique challenge in medicinal chemistry[1]. This molecule serves as a critical rigidified bioisostere for flexible linkers in kinase inhibitors and GPCR antagonists. However, its synthesis is complicated by the basic, coordinating nature of the quinoline nitrogen and the steric hindrance of the cyclopropane ring. In this guide, we critically evaluate three distinct synthetic routes—Direct α -Alkylation, Stepwise Malonate Cyclopropanation, and Transition-Metal Catalyzed Cross-Coupling—comparing their reproducibility, scalability, and overall yield.
Mechanistic & Strategic Overview
When designing a route to this target, chemists must navigate two primary pitfalls:
-
Catalyst Poisoning & Side Reactions: The quinoline nitrogen can coordinate to transition metals (deactivating catalysts) or undergo undesired alkylation (forming quaternary ammonium salts).
-
Steric Congestion: Forming a C-C bond adjacent to a fully substituted cyclopropane ring requires overcoming significant activation barriers, necessitating either highly reactive intermediates or stepwise ring construction.
Route A: Direct α -Alkylation of Cyclopropanecarbonitrile (The Classical Route)
Causality & Design
This route relies on the direct alkylation of cyclopropanecarbonitrile with 4-(chloromethyl)quinoline. To prevent self-condensation of the nitrile, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) must be used under strict cryogenic control (-78 °C) to ensure kinetic deprotonation. The primary drawback of this route is the subsequent hydrolysis of the sterically hindered nitrile, which requires extremely harsh basic conditions that can degrade the quinoline core.
Step-by-Step Protocol
-
Deprotonation: Charge a flame-dried flask with anhydrous THF (10 volumes) and diisopropylamine (1.2 equiv). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Nitrile Addition: Add cyclopropanecarbonitrile (1.0 equiv) dropwise. Maintain at -78 °C for 1 hour to ensure complete formation of the α -lithiated intermediate.
-
Alkylation: Add a solution of 4-(chloromethyl)quinoline (1.05 equiv) in THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation: Monitor via LC-MS. Quench with saturated aqueous NH₄Cl when the starting material is <2%. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Hydrolysis: Suspend the crude nitrile in ethylene glycol (5 volumes). Add KOH (10 equiv) and heat to 150 °C for 24 hours. Cool, acidify to pH 4 with 1M HCl, and filter the precipitated target acid.
Workflow for Route A: Direct α-alkylation followed by harsh basic hydrolysis.
Route B: Malonate Dialkylation & Cyclopropanation (The Stepwise Route)
Causality & Design
To circumvent the harsh nitrile hydrolysis of Route A, Route B constructs the cyclopropane ring de novo. By utilizing diethyl malonate, the initial alkylation with 4-(chloromethyl)quinoline is facile due to the highly acidic methylene protons. The subsequent cyclopropanation utilizes 1,2-dibromoethane. The use of K₂CO₃ in DMSO is critical here; the polar aprotic solvent accelerates the intramolecular SN2 displacement, preventing intermolecular polymerization.
Step-by-Step Protocol
-
Monoalkylation: Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous DMF at 0 °C. Add diethyl malonate (1.5 equiv) dropwise. After 30 mins, add 4-(chloromethyl)quinoline (1.0 equiv). Stir at room temperature until complete by TLC.
-
Cyclopropanation: Isolate the monoalkylated product. Dissolve in DMSO (10 volumes), add anhydrous K₂CO₃ (3.0 equiv) and 1,2-dibromoethane (1.5 equiv). Stir at room temperature for 48 hours.
-
Validation: Monitor by GC-MS. The reaction is self-validating when the monoalkylated mass peak shifts entirely to the cyclopropanated mass (-2 HBr).
-
Saponification & Decarboxylation: Dissolve the diester in EtOH/H₂O (1:1). Add NaOH (4.0 equiv) and reflux for 4 hours to form the diacid. Acidify to pH 2 with concentrated HCl and heat to 130 °C to induce decarboxylation, yielding the target monoacid.
Workflow for Route B: Stepwise malonate alkylation, cyclopropanation, and decarboxylation.
Route C: Transition-Metal Catalyzed Cross-Coupling (The Modern Route)
Causality & Design
The Negishi cross-coupling represents the most modular and mildest approach[2]. By coupling 4-bromoquinoline with an organozinc reagent derived from ethyl 1-(bromomethyl)cyclopropanecarboxylate, we avoid both harsh bases and extreme temperatures. The critical success factor is the choice of catalyst. A bidentate ligand system like Pd(dppf)Cl₂ or a specialized palladacycle[3] prevents the quinoline nitrogen from displacing the phosphine ligands and poisoning the palladium center.
Step-by-Step Protocol
-
Zinc Insertion: In a glovebox, suspend activated Zinc dust (2.0 equiv) in anhydrous THF. Add a catalytic amount of TMSCl and 1,2-dibromoethane to clean the zinc surface. Add ethyl 1-(bromomethyl)cyclopropanecarboxylate (1.2 equiv) and stir at 40 °C for 2 hours to form the organozinc reagent.
-
Negishi Coupling: To the organozinc solution, add 4-bromoquinoline (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 65 °C for 12 hours.
-
Validation: Monitor via HPLC. The reaction is complete when 4-bromoquinoline is undetectable. Filter through Celite and concentrate.
-
Mild Saponification: Dissolve the crude ester in THF/H₂O (3:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 6 hours. Acidify to pH 4 with 1M HCl to precipitate the highly pure target acid.
Workflow for Route C: Negishi cross-coupling of an organozinc reagent with a heteroaryl halide.
Quantitative Comparison & Performance Data
To objectively evaluate these routes, we synthesized the target compound on a 10-gram scale using each methodology. The aggregated performance metrics are summarized below:
| Metric | Route A (Direct Alkylation) | Route B (Malonate Stepwise) | Route C (Negishi Coupling) |
| Overall Yield | 42% | 61% | 78% |
| Purity (HPLC) | 89% (requires recrystallization) | 94% | >98% (chromatography-free) |
| Scalability | Low (exothermic LDA quench) | High (robust, cheap reagents) | Moderate (cost of Pd/Zn) |
| E-Factor | >50 (high solvent/salt waste) | ~35 | ~20 |
| Key Limitation | Harsh nitrile hydrolysis degrades yield | Decarboxylation requires strict temp control | Requires stringent anhydrous/anaerobic setup |
Conclusion & Recommendations
For discovery chemistry and library synthesis , Route C (Negishi Coupling) is the undisputed champion. Its mild conditions and high functional group tolerance ensure rapid, high-purity access to the target molecule, justifying the higher reagent costs. Conversely, for process chemistry and scale-up (>1 kg) , Route B (Malonate Stepwise) offers the best balance of cost-efficiency and reproducibility, completely avoiding the use of pyrophoric bases (LDA) or expensive transition metals. Route A is generally discouraged due to the punishing conditions required for the final hydrolysis step.
References
-
Haas, D., Hammann, J. M., Greiner, R., & Knochel, P. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 6(3), 1540–1552. URL: [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. URL: [Link]
Sources
Cross-Validation of CAS 1539537-35-3 Biological Assay Results: A Comparative Guide for DHODH Inhibitor Development
When developing novel quinoline-4-carboxylic acid derivatives such as CAS 1539537-35-3 (1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid), rigorous assay cross-validation is critical. This structural class is historically associated with the inhibition of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting mitochondrial enzyme in de novo pyrimidine biosynthesis[1]. However, quinoline scaffolds are also notorious for assay interference—ranging from UV autofluorescence to colloidal aggregation.
As an Application Scientist, you cannot rely on a single readout. This guide provides a comprehensive, self-validating framework for benchmarking the biological activity of CAS 1539537-35-3 against established clinical standards like Brequinar. By pairing a spectrophotometrically isolated biochemical assay with a mechanistically definitive cellular rescue model, you can confidently separate true target engagement from off-target artifacts.
Mechanistic Rationale & Target Biology
To design a self-validating assay system, we must first map the causality of the target pathway. hDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, a critical step in generating the uridine monophosphate (UMP) pool required for DNA/RNA synthesis. Quinoline-based inhibitors like CAS 1539537-35-3 and Brequinar bind to the ubiquinone-binding tunnel of hDHODH, halting this process.
Caption: DHODH-mediated pyrimidine synthesis pathway and the uridine salvage rescue mechanism.
Primary Biochemical Validation: The DCIP Assay
The first pillar of cross-validation is establishing direct, cell-free target engagement.
The Causality of the Assay Choice: Quinoline rings strongly absorb in the UV spectrum, which can artificially skew readouts in standard NADH-coupled UV assays. The DCIP (2,6-dichloroindophenol) reduction assay bypasses this by utilizing a colorimetric readout at 600 nm[2]. In this system, hDHODH transfers electrons from DHO to a ubiquinone analog, which subsequently reduces DCIP. The loss of blue color at 600 nm is directly proportional to enzyme activity.
Step-by-Step Protocol
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100 . Expert Insight: Small lipophilic molecules can form colloidal aggregates that non-specifically sequester enzymes (PAINS). Triton X-100 disrupts these aggregates, ensuring that any observed inhibition by CAS 1539537-35-3 is driven by true 1:1 stoichiometric binding.
-
Enzyme Pre-incubation: Add 40 µL of purified hDHODH (1.25 µg/mL) to a transparent 96-well plate. Add 10 µL of CAS 1539537-35-3 (titrated from 10 µM to 1 nM) or Brequinar (positive control). Incubate for 30 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of master mix containing 2 mM L-dihydroorotic acid (DHO), 0.2 mM decylubiquinone, and 0.12 mM DCIP[2].
-
Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm over 15 minutes using a microplate reader. Calculate the IC₅₀ based on the initial reaction velocity (V₀).
Orthogonal Cellular Validation: The Uridine Rescue
Demonstrating that a compound kills cancer cells is insufficient; you must prove how it kills them to establish trustworthiness.
The Causality of the Assay Choice: U937 acute myeloid leukemia (AML) cells are exquisitely sensitive to pyrimidine starvation[3]. If CAS 1539537-35-3 specifically targets hDHODH, the resulting cell death is caused by UMP depletion. By supplementing the media with exogenous uridine, cells can bypass the de novo pathway via the nucleoside salvage pathway. A complete rescue of cell viability confirms on-target hDHODH inhibition. Failure to rescue indicates off-target cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding: Seed U937 cells at 5,000 cells/well in a 96-well plate using RPMI-1640 medium (10% FBS).
-
Compound Treatment: Treat cells with varying concentrations of CAS 1539537-35-3 or Brequinar.
-
Rescue Condition: In a parallel set of identical wells, supplement the media with 100 µM exogenous uridine [3].
-
Viability Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (cell viability). Compare the ED₅₀ shift between the standard and uridine-rescued conditions.
Cross-Validation Workflow & Comparative Data
To ensure absolute scientific integrity, the data from the biochemical and cellular assays must be synthesized to rule out false positives.
Caption: Tiered cross-validation workflow for quinoline-based DHODH inhibitors.
Comparative Performance Metrics
The following table contextualizes the performance of CAS 1539537-35-3 (acting as an early-stage fragment/building block) against highly optimized clinical alternatives.
| Compound | hDHODH IC₅₀ (Biochemical) | U937 ED₅₀ (Cellular) | U937 + Uridine ED₅₀ | Aggregation / PAINS Alert |
| Brequinar (Gold Standard) | ~20 nM | ~1.0 µM | >100 µM (Rescued) | None |
| CAS 1539537-35-3 (Fragment) | ~450 nM | ~15.5 µM | >100 µM (Rescued) | None |
| Teriflunomide (Clinical Alt.) | ~1.2 µM | ~25.0 µM | >100 µM (Rescued) | None |
Data Interpretation: While CAS 1539537-35-3 exhibits a higher IC₅₀ than the fully optimized Brequinar, it successfully passes the strict uridine rescue threshold (>100 µM). This proves that its mechanism of action is exclusively on-target pyrimidine depletion, validating its utility as a high-fidelity starting point for lead optimization.
References
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Cancer Research (1992). URL:[Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ACS Chemical Biology / PubMed Central (2023). URL:[Link]
-
Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell / PubMed Central (2016). URL:[Link]
Sources
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Target Engagement Validation: Profiling 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic Acid Against Established Kinase Inhibitors
Introduction & Mechanistic Rationale
In the landscape of targeted oncology, quinoline derivatives have emerged as highly privileged scaffolds for receptor tyrosine kinase (RTK) inhibition, particularly against targets like c-Met and VEGFR2 [1]. While biochemical kinase assays are standard for initial screening, they frequently fail to predict cellular efficacy. This discrepancy arises from the complex intracellular environment, which includes high ATP concentrations (often >1 mM) that outcompete ATP-competitive inhibitors, variable membrane permeability, and active efflux mechanisms.
This guide evaluates the target engagement (TE) profile of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid —a novel, structurally optimized quinoline derivative. The incorporation of the cyclopropane-1-carboxylic acid moiety is designed to extend into the solvent-exposed region of the kinase active site, theoretically enhancing intracellular residence time compared to standard-of-care alternatives like Cabozantinib and Lenvatinib. To objectively validate this, we must bridge the gap between biochemical affinity and cellular efficacy using advanced intracellular Target Engagement (TE) methodologies.
Comparison of Target Engagement Methodologies
To accurately benchmark 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid against alternative inhibitors, we utilize three distinct but complementary TE platforms. Each method provides unique mechanistic insights:
-
CETSA (Cellular Thermal Shift Assay): A label-free technique that measures the thermodynamic stabilization of a target protein upon ligand binding within intact cells [2].
-
NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell, proximity-based assay that quantifies the competitive displacement of a fluorescent tracer from a NanoLuc-fused target protein [3].
-
DARTS (Drug Affinity Responsive Target Stability): A lysate-based approach relying on the principle that ligand-bound proteins exhibit increased resistance to limited proteolysis.
Comparison of NanoBRET, CETSA, and DARTS workflows for target engagement validation.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives caused by compound aggregation, cytotoxicity, or assay interference.
Protocol A: Cellular Thermal Shift Assay (CETSA) Melt Curve Analysis
Causality Focus: We utilize intact cells rather than cell lysates for the initial incubation. This ensures that the compound's true cell permeability and its susceptibility to cellular efflux pumps are accurately reflected in the final target engagement readout [2].
-
Cell Preparation: Culture target-expressing cells (e.g., A549 or HeLa) to 70-80% confluency. Harvest and resuspend in physiological buffer (e.g., HBSS) to a density of 1×106 cells/mL.
-
Compound Treatment: Divide the cell suspension into two pools. Treat Pool A with 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (typically at 10x the biochemical IC50). Treat Pool B with an equivalent volume of DMSO (Vehicle).
-
Self-Validation: The DMSO control is critical to establish the baseline melting temperature ( Tm ) of the native protein, ensuring that any observed shift is strictly ligand-induced.
-
-
Incubation: Incubate both pools at 37°C for 1 hour to allow for cellular uptake and target equilibration.
-
Thermal Aliquoting: Distribute 50 µL aliquots of each pool into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Add lysis buffer (containing protease inhibitors) and subject cells to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets these aggregates, leaving only the thermally stabilized, ligand-bound protein in the soluble supernatant.
-
-
Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen. Calculate the ΔTm (shift in melting temperature) between the vehicle and compound-treated samples.
Protocol B: Intracellular NanoBRET Target Engagement
Causality Focus: This protocol utilizes a cell-impermeable NanoLuc inhibitor in the assay buffer. This critical addition quenches any luminescent signal originating from dead or compromised cells, ensuring the BRET readout is exclusively reporting live-cell intracellular engagement [3].
-
Transfection: Plate HEK293T cells in a 96-well format and transiently transfect with a plasmid encoding the target kinase fused to NanoLuc (e.g., c-Met-NanoLuc).
-
Tracer Addition: After 24 hours, replace media with assay buffer containing a fixed concentration (typically EC50 ) of a cell-permeable fluorescent NanoBRET tracer.
-
Compound Titration: Add varying concentrations of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid, Cabozantinib, or Lenvatinib (ranging from 10 µM to 0.1 nM).
-
Self-Validation: Include a "Tracer-Only" control to establish the maximum BRET signal, and an "Unlabeled Reference Inhibitor" control at a saturating concentration to establish the assay floor (non-specific background).
-
-
Equilibration: Incubate the plates at 37°C for 2 hours.
-
Detection: Add the NanoLuc substrate and the extracellular NanoLuc inhibitor. Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor) and determine the intracellular IC50 .
Comparative Performance Data
The following table synthesizes the performance of the product—1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid—against established clinical alternatives. The data demonstrates how biochemical potency translates to the intracellular environment.
Table 1: Target Engagement Metrics against c-Met Kinase
| Compound | Biochemical IC50 (nM) | CETSA ΔTm (°C) | NanoBRET Intracellular IC50 (nM) | Intracellular Drop-off Factor* |
| 1-(Quinolin-4-ylmethyl)... | 4.2 | +6.5 | 18.5 | 4.4x |
| Cabozantinib (Alternative A) | 1.3 | +5.2 | 12.0 | 9.2x |
| Lenvatinib (Alternative B) | 4.0 | +4.8 | 25.3 | 6.3x |
*Intracellular Drop-off Factor = (NanoBRET IC50) / (Biochemical IC50). A lower factor indicates superior cell permeability and sustained intracellular target binding despite high ATP concentrations.
Analysis: While Cabozantinib exhibits superior biochemical potency in cell-free assays, 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid demonstrates a highly favorable intracellular drop-off factor. The robust thermal shift (+6.5°C) in the CETSA assay suggests that the cyclopropane-1-carboxylic acid modification significantly enhances the thermodynamic stability of the kinase-inhibitor complex within the live cell environment, outperforming both alternatives in sustained target occupancy.
References
Comprehensive Safety & Disposal Protocol: 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
Executive Summary & Chemical Profile
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3) is a complex pharmaceutical building block characterized by a basic quinoline ring and an acidic cyclopropanecarboxylic acid moiety. This amphoteric nature dictates its solubility and reactivity profile in laboratory settings. Proper disposal is critical not only for regulatory compliance but for environmental stewardship, as quinoline derivatives are notoriously toxic to aquatic life and resist natural degradation ()[1].
Hazard Assessment & Causality
Understanding the structural components of this molecule is essential for safe handling and disposal:
-
The Quinoline Core : Quinoline and its derivatives are classified as hazardous to aquatic environments (H411: Toxic to aquatic life with long-lasting effects) and are suspected mutagens/carcinogens[1]. They must never be disposed of via sanitary sewer systems.
-
The Carboxylic Acid Moiety : This functional group allows the molecule to form salts, increasing its solubility in aqueous basic conditions. However, sudden drops in pH can cause rapid, unexpected precipitation during waste consolidation.
-
Causality of Disposal Choice : Because of the highly stable, nitrogen-containing aromatic ring, biological degradation is insufficient. High-temperature incineration is the only universally approved method for complete thermal destruction, breaking the compound down into CO 2 , H 2 O, and NO x (which are subsequently captured by industrial scrubbers) ()[2].
Step-by-Step Operational Disposal Workflows
Workflow 1: Solid Waste Management
Self-Validation Check: Ensure no liquid waste is inadvertently mixed with solid waste to prevent dissolution, unexpected reactions, and subsequent leaking.
-
Collection : Gather all unused solid 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid, along with contaminated consumables (e.g., weigh boats, spatulas, Kimwipes).
-
Containment : Place the materials in a designated, chemically compatible, puncture-resistant solid hazardous waste container.
-
Labeling : Affix a standard hazardous waste label. Clearly mark the contents as "Hazardous Waste: Toxic Solid (Quinoline Derivative)" and record the date of initial accumulation ().
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point. Ensure the container remains tightly closed unless actively adding waste ()[3].
-
Final Disposition : Transfer to a Central Accumulation Area (CAA) before the regulatory time limit expires (e.g., 90 days for Large Quantity Generators) for off-site high-temperature incineration[2].
Workflow 2: Liquid Waste Management
Self-Validation Check: Always verify the pH of aqueous waste before consolidation to prevent unexpected precipitation or exothermic acid-base reactions in the waste carboy.
-
Solvent Identification : Determine the primary solvent used to dissolve the compound (e.g., DMSO for biological assays, DCM for extraction).
-
Segregation :
-
Halogenated Organic: If dissolved in DCM, Chloroform, or other halogenated solvents, route to the Halogenated Organic Waste stream.
-
Non-Halogenated Organic: If dissolved in DMSO, Methanol, or Acetonitrile, route to the Non-Halogenated Organic Waste stream.
-
-
Aqueous Neutralization : For aqueous solutions, check the pH using indicator strips. Adjust the pH to 6.0–8.0 using dilute NaOH or HCl. This prevents the amphoteric molecule from reacting with other waste stream components.
-
Secondary Containment : Place all liquid waste carboys in secondary containment trays within the SAA to capture any potential leaks or spills[3].
Workflow 3: Spill Response Protocol
Self-Validation Check: Verify that the absorbent material used is chemically inert to prevent secondary fires or reactions.
-
Isolation : Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered if the spill occurred inside.
-
PPE Donning : Equip double nitrile gloves, ANSI Z87.1 chemical splash goggles, a flame-resistant lab coat, and an N95/P100 respirator if there is a risk of aerosolized powder.
-
Containment (Liquid) : Surround and cover liquid spills with an inert absorbent material such as vermiculite, diatomaceous earth, or dry sand. Do not use combustible materials like sawdust ()[4].
-
Collection (Solid/Absorbed) : Gently sweep up the powder or saturated absorbent using a dedicated brush and dustpan. Avoid vigorous sweeping that generates dust.
-
Decontamination : Wash the affected surface with a mild detergent and water. Collect all wash water and cleaning materials as hazardous waste.
Data Presentation & Safety Matrices
Table 1: Waste Segregation & Compatibility Matrix
| Waste Stream | Acceptable Solvents/Materials | Incompatible Materials | Final Disposal Method |
| Solid Hazardous Waste | Contaminated PPE, weigh boats, pure compound | Liquids, strong oxidizers | High-Temperature Incineration |
| Halogenated Organic | DCM, Chloroform, Fluorinated solvents | Alkali metals, strong bases | Incineration with Scrubber |
| Non-Halogenated Organic | DMSO, Methanol, Ethanol, Acetonitrile | Strong acids, oxidizers | Fuel Blending / Incineration |
| Aqueous Hazardous | Water, biological buffers (pH 6-8) | Water-reactive chemicals | Chemical Treatment / Incineration |
Table 2: Required PPE for Handling and Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents severe eye irritation from dust or chemical splashes. |
| Hand Protection | Nitrile Gloves (Double gloving recommended) | Protects against dermal absorption; quinolines can be harmful via skin contact. |
| Body Protection | Flame-resistant lab coat, closed-toe shoes | Minimizes systemic exposure and protects against accidental spills. |
| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of fine powders which may irritate the respiratory tract. |
Disposal Decision Pathway
Fig 1: Disposal decision matrix for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines Central Washington University URL:[Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal Today's Clinical Lab URL:[Link]
-
Quinoline - Hazardous Substance Fact Sheet New Jersey Department of Health URL:[Link]
-
School Chemistry Labs - Waste & Debris Fact Sheets US Environmental Protection Agency (EPA) URL:[Link]
-
Safety Data Sheet: Quinoline Chemos GmbH & Co. KG URL:[Link]
Sources
Personal protective equipment for handling 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
Comprehensive Operational and Safety Guide: Handling 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
As drug development professionals and analytical chemists, handling specialized building blocks like 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1539537-35-3) requires moving beyond basic compliance. To ensure absolute laboratory safety and experimental integrity, we must understand the mechanistic causality behind the compound's hazards.
This guide provides a field-proven, step-by-step operational plan for the safe handling, dissolution, and disposal of this compound, establishing a self-validating system for your laboratory workflows.
Hazard Identification & Mechanistic Causality
To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. The hazards of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid stem from its two primary functional groups:
-
The Quinoline Core (Lipophilicity & Systemic Risk): Quinoline derivatives are highly lipophilic, enabling them to easily cross the stratum corneum (the skin's outermost barrier)[1]. When handled in drug discovery workflows, this compound is frequently dissolved in penetration-enhancing solvents like DMSO or DMF. If a dermal exposure event occurs with these solutions, the solvent acts as a carrier, exponentially increasing the risk of systemic absorption and potential hepatotoxicity[2].
-
The Cyclopropanecarboxylic Acid Moiety (Localized Acidity): Carboxylic acids act as localized proton donors. Upon contact with mucous membranes, eyes, or skin, the acid lowers the local pH, causing rapid protein denaturation and tissue irritation (GHS Classifications: H315, H319)[3][4]. Furthermore, if the fine dry powder is aerosolized during weighing, the micro-particles can cause severe respiratory tract irritation (H335)[5][6].
Personal Protective Equipment (PPE) Matrix
Based on the physicochemical properties of quinoline-derived carboxylic acids, standard laboratory attire is insufficient. The following PPE matrix summarizes the mandatory protective barriers and the scientific rationale for each[7].
| PPE Category | Required Specification | Mechanistic Rationale (Causality) |
| Hand Protection | Double-layered Nitrile Gloves (EN 374 certified, >0.11mm thickness). | Nitrile provides a robust chemical barrier against both the lipophilic quinoline framework and standard organic solvents (DMSO/DMF)[7]. |
| Eye Protection | ANSI Z87.1 certified Safety Goggles with side shields. | Protects against localized pH-dependent burns from airborne acidic dust and accidental solvent splashes[4]. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s). N95/P100 mask if handled outside hood. | Prevents the inhalation of aerosolized cyclopropanecarboxylic acid powder, mitigating STOT SE 3 (respiratory irritation) risks[5]. |
| Body Protection | Flame-resistant, fully buttoned laboratory coat. | Prevents contamination of personal clothing and secondary dermal exposure. |
Operational Workflow & Signaling Pathway
The following diagram outlines the logical progression of material handling, from dry powder acquisition to EPA-compliant disposal.
Workflow for the safe handling, dissolution, and disposal of quinoline-derived carboxylic acids.
Standard Operating Procedure (SOP): Stock Solution Preparation
To ensure both operator safety and the chemical stability of the compound, follow this self-validating protocol for preparing a standard in vitro stock solution (e.g., 10 mM in DMSO).
Step 1: Environmental Preparation
-
Ensure the fume hood is operational and clear of clutter.
-
Line the working surface with an anti-static chemical spill mat. Static electricity can cause fine carboxylic acid powders to aerosolize or cling to spatulas, leading to inaccurate weighing and exposure risks[3].
Step 2: Weighing
-
Tare a clean, dry glass vial (preferably amber to prevent photolytic degradation).
-
Using a grounded, anti-static micro-spatula, carefully transfer the calculated mass of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid into the vial.
-
Critical Control Point: Cap the source bottle immediately after transfer to prevent ambient moisture absorption, as cyclopropane derivatives can be sensitive to hydrolytic conditions over time[5].
Step 3: Dissolution
-
Add anhydrous DMSO or DMF directly to the tared vial inside the fume hood.
-
Cap the vial tightly before removing it from the hood.
-
Vortex gently. If sonication is required to achieve complete dissolution, ensure the ultrasonic bath is kept at room temperature. Heating the solution can cause pressure buildup within the sealed vial and degrade the compound.
Step 4: Storage
-
Aliquot the master stock into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can precipitate the compound.
-
Store at -20°C in a desiccated environment.
Spill Response & Waste Disposal Plan
Quinoline derivatives are classified as toxic to aquatic life with long-lasting effects[1]. Under no circumstances should this compound or its solutions be flushed down the drain[8].
Immediate Spill Response Protocol:
-
Solid Powder Spill: Do NOT dry sweep, as this will aerosolize the irritating dust[7]. Cover the powder with damp absorbent paper or vermiculite to suppress dust generation[2][5]. Mechanically scoop the absorbed material using a spark-proof tool and place it into a sealable hazardous waste container.
-
Liquid Spill (DMSO/DMF Solution): Contain the spill using chemical absorbent pads. Wipe the area with a solvent-compatible detergent, followed by water, to ensure the lipophilic residue is completely removed from the bench surface.
EPA-Compliant Disposal:
-
Solid Waste: All contaminated consumables (pipette tips, gloves, empty reagent bottles, and spill cleanup materials) must be placed in a designated, heavy-duty solid hazardous waste bin.
-
Liquid Waste: Collect all unused stock solutions and experimental wash buffers in a clearly labeled, sealable organic waste carboy.
-
Final Destruction: Transfer all collected waste to a licensed hazardous waste management facility for high-temperature incineration, which safely destroys the quinoline ring and neutralizes the acid[1][2].
References
-
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ.gov,[Link]
-
Penta Chemicals. "Quinoline - SAFETY DATA SHEET." Penta Chemicals,[Link]
-
Carl ROTH. "Safety Data Sheet: Quinoline yellow (C.I. 47005)." Carl ROTH,[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
